molecular formula C15H21Cl2NO5 B1665825 Atpenin A5 CAS No. 119509-24-9

Atpenin A5

Numéro de catalogue: B1665825
Numéro CAS: 119509-24-9
Poids moléculaire: 366.2 g/mol
Clé InChI: OVULNOOPECCZRG-CIUDSAMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Atpenin A5 has been reported in Streptomyces with data available.
from Penicillium sp. FO-125;  MW C15-H21-N-O5-Cl2

Propriétés

IUPAC Name

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVULNOOPECCZRG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152478
Record name Atpenin A5
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Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119509-24-9
Record name Atpenin A 5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atpenin A5
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Record name Atpenin A5
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Foundational & Exploratory

Atpenin A5: A Technical Guide to its Fungal Origin and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atpenin A5, a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), is a fungal metabolite with significant therapeutic potential. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and its biosynthesis. Furthermore, this document elucidates its key biological activities, including its well-established role in cardioprotection and its emerging application in oncology. Detailed experimental protocols for the isolation of this compound, the assessment of its inhibitory effect on mitochondrial complex II, and the evaluation of its cardioprotective effects are provided. Quantitative data on its biological potency are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action.

Origin and Discovery

This compound is a natural product belonging to the atpenin class of antifungal antibiotics. It was first isolated from the culture broth of the soil fungus Penicillium sp. strain FO-125.[1][2][3] The atpenin complex, which includes Atpenin A4, A5, and B, was initially identified based on its activity against filamentous fungi, particularly Trichophyton sp.[1][2] Subsequent research revealed that the potent biological activity of atpenins stems from their highly specific inhibition of mitochondrial complex II.[4]

Producing Organism and Fermentation

The filamentous fungus Penicillium sp. FO-125 is the natural source of this compound. While detailed fermentation protocols for industrial-scale production are proprietary, laboratory-scale cultivation can be achieved to obtain the compound for research purposes.

Experimental Protocol: Cultivation of Penicillium sp. FO-125 for this compound Production

This protocol outlines the general steps for the cultivation of Penicillium sp. FO-125. Optimization of media components and culture conditions may be required to enhance the yield of this compound.

Materials:

  • Penicillium sp. FO-125 culture

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (specific composition may vary, but a rich medium containing glucose, yeast extract, and peptone is a common starting point)

  • Sterile flasks and culture tubes

  • Incubator shaker

Procedure:

  • Strain Activation: Aseptically transfer a small piece of the Penicillium sp. FO-125 mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient fungal growth and sporulation are observed.

  • Seed Culture Preparation: Inoculate a flask containing sterile seed culture medium with spores or a mycelial plug from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to generate a dense mycelial suspension.

  • Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (typically a 5-10% v/v inoculum). Incubate under the same conditions as the seed culture for 5-7 days. The production of this compound will occur during the stationary phase of fungal growth.

  • Monitoring: Monitor the culture periodically for growth and contamination. The production of this compound can be monitored by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by High-Performance Liquid Chromatography (HPLC).

Biosynthesis of this compound

The biosynthesis of this compound follows a complex pathway involving a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[5] The biosynthetic gene cluster responsible for the production of atpenin-like compounds has been identified in several fungal species.[5][6] The pathway involves the iterative action of several enzymes, including methyltransferases and flavin-dependent monooxygenases, to construct the characteristic substituted pyridinone core and the chlorinated aliphatic side chain.[5]

Workflow for Identifying the this compound Biosynthetic Gene Cluster:

cluster_0 Genomic Analysis cluster_1 Functional Characterization Genome_Sequencing Genome Sequencing of Penicillium sp. FO-125 BGC_Prediction Biosynthetic Gene Cluster (BGC) Prediction (e.g., antiSMASH) Genome_Sequencing->BGC_Prediction Homology_Search Homology Search for PKS-NRPS and modifying enzymes BGC_Prediction->Homology_Search Gene_Knockout Targeted Gene Knockout of candidate genes Homology_Search->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC in a host organism Homology_Search->Heterologous_Expression Metabolite_Analysis Metabolite Analysis of knockout mutants (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Elucidation Elucidation of the this compound Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation Heterologous_Expression->Metabolite_Analysis Atpenin_A5 This compound Complex_II Mitochondrial Complex II Atpenin_A5->Complex_II mKATP_Channel mKATP Channel Complex_II->mKATP_Channel Activation K_influx K+ Influx mKATP_Channel->K_influx MMP_depolarization Mild Mitochondrial Membrane Depolarization K_influx->MMP_depolarization Ca_overload Reduced Mitochondrial Ca2+ Overload MMP_depolarization->Ca_overload Cardioprotection Cardioprotection Ca_overload->Cardioprotection Atpenin_A5 This compound Complex_II_Inhibition Mitochondrial Complex II Inhibition Atpenin_A5->Complex_II_Inhibition ROS_Production Increased ROS Production Complex_II_Inhibition->ROS_Production Autophagy Induction of Autophagy Complex_II_Inhibition->Autophagy Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

References

Atpenin A5: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Isolated from the soil fungus Penicillium sp., this compound has become an invaluable pharmacological tool for studying mitochondrial function and a lead compound in the development of novel therapeutics for a range of diseases, including cancer and ischemia-reperfusion injury.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field.

The atpenins were first discovered as a complex of new antifungal antibiotics produced by Penicillium sp. strain FO-125.[5] Subsequent studies revealed their powerful and specific inhibitory action against mitochondrial complex II, with this compound being one of the most potent analogues.[1] Its high affinity for the ubiquinone-binding site (Q-site) of complex II distinguishes it from other inhibitors and makes it a precise molecular probe for dissecting the enzyme's function and role in cellular physiology and pathology.[1]

Physicochemical Properties and Inhibitory Activity

This compound is a pyridone derivative with a distinct chemical structure that contributes to its high-affinity binding to mitochondrial complex II. Its molecular formula is C₁₅H₂₁Cl₂NO₅.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₁Cl₂NO₅[5]
Molecular Weight366.2 g/mol [6]
AppearanceWhite Powder
SolubilitySoluble in DMSO, Methanol, Ethanol, Chloroform. Insoluble in water.

The inhibitory potency of this compound against mitochondrial complex II is remarkably high, with IC₅₀ values in the low nanomolar range, making it significantly more potent than other well-known complex II inhibitors like carboxin (B1668433) and TTFA.[1]

Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound

Target Enzyme/SystemSourceIC₅₀ Value (nM)Reference
Mitochondrial Complex IIMammalian Mitochondria3.7[6]
Mitochondrial Complex IINematode Mitochondria12[6]
Succinate (B1194679) Dehydrogenase (SDH)Bovine Heart5.5[1]
Succinate-Ubiquinone Reductase (SQR)Bovine Heart Mitochondria~10[7]
Mitochondrial Complex IIRat Heart Mitochondria3.3[3]

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound from Penicillium sp. and for assaying its inhibitory activity.

Fermentation of Penicillium sp. FO-125

This protocol describes the cultivation of Penicillium sp. FO-125 for the production of this compound.[1]

  • Producing Organism: Penicillium sp. FO-125

  • Production Medium (per 100 ml):

    • Glucose: 1.0 g

    • Tryptone: 0.5 g

    • Yeast Extract: 0.3 g

    • Malt Extract: 0.3 g

    • Agar: 0.1 g

  • Procedure:

    • Prepare the production medium and adjust the pH to 6.0.

    • Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.

    • Sterilize the flasks by autoclaving.

    • Inoculate the flasks with Penicillium sp. FO-125.

    • Incubate the culture on a rotary shaker (210 rpm) at 27°C for 6 days.

Extraction and Isolation of this compound

This protocol details the multi-step purification of this compound from the fermentation broth.[1]

  • Materials:

    • Fermentation broth from Protocol 1

    • Ethyl acetate (B1210297)

    • Acetone

    • Silica (B1680970) gel for column chromatography

    • Sephadex LH-20

    • Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol

  • Procedure:

    • Centrifugation: Separate the fermentation broth into supernatant and mycelium by centrifugation.

    • Solvent Extraction:

      • Extract the supernatant with an equal volume of ethyl acetate.

      • Extract the mycelial pellet first with acetone, then with ethyl acetate.

    • Concentration: Combine all ethyl acetate extracts and concentrate to dryness under reduced pressure.

    • Silica Gel Chromatography:

      • Subject the dried extract to silica gel column chromatography.

      • Elute the column using a stepwise gradient of n-hexane and ethyl acetate.

      • Collect fractions and identify those with inhibitory activity against mitochondrial complex II.

    • Sephadex LH-20 Chromatography:

      • Pool and concentrate the active fractions.

      • Apply the concentrated sample to a Sephadex LH-20 column.

      • Elute with a chloroform-methanol (1:2) mixture to yield pure this compound.

Assay for Mitochondrial Complex II (SQR) Inhibition

This spectrophotometric assay measures the activity of succinate-ubiquinone reductase (SQR) to determine the inhibitory potency of compounds like this compound.[1]

  • Materials:

    • Isolated mitochondria (e.g., from bovine heart)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

    • Potassium succinate (10 mM)

    • Potassium cyanide (1 mM) (to inhibit complex IV)

    • Ubiquinone analogue (e.g., UQ₂) (90 µM)

    • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

    • This compound stock solution (in DMSO)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, UQ₂, DCIP, potassium cyanide, and the mitochondrial sample (e.g., 30 µg of protein).

    • Add varying concentrations of this compound (or DMSO for control) to the cuvettes.

    • Initiate the reaction by adding potassium succinate.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

    • Calculate the SQR activity using the molar extinction coefficient for DCIP (21 mM⁻¹⋅cm⁻¹ at 600 nm).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the isolation and the mechanism of action of this compound.

G cluster_0 Fermentation & Extraction cluster_1 Purification A Penicillium sp. FO-125 Culture (Liquid Medium, 6 days, 27°C) B Centrifugation A->B C Supernatant B->C D Mycelium B->D E Ethyl Acetate Extraction C->E F Acetone/Ethyl Acetate Extraction D->F G Combine Extracts E->G F->G H Concentration (Crude Extract) G->H I Silica Gel Column (n-Hexane/EtOAc gradient) H->I J Collect & Pool Active Fractions I->J K Sephadex LH-20 Column (CHCl3/MeOH) J->K L Pure this compound K->L

Caption: Workflow for the isolation and purification of this compound.

cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_CII Complex II (SQR) Succinate Succinate SQR SQR Enzyme (SDHA/B/C/D) Succinate->SQR Oxidation Fumarate Fumarate SQR->Fumarate FAD FAD SQR->FAD e- FeS Fe-S Clusters FAD->FeS e- Q_site Ubiquinone (Q) Binding Site FeS->Q_site e- UQH2 Ubiquinol (QH2) Q_site->UQH2 Reduction UQ Ubiquinone (Q) UQ->Q_site Binds CIII Complex III UQH2->CIII e- to CIII AtpeninA5 This compound AtpeninA5->Q_site INHIBITS (High Affinity Binding)

Caption: Mechanism of action of this compound on Mitochondrial Complex II.

Conclusion

This compound stands out as a highly potent and specific inhibitor of mitochondrial complex II, discovered from Penicillium sp. Its unique mechanism of action, targeting the ubiquinone binding site, has made it an indispensable tool in mitochondrial research. The detailed protocols provided in this guide for its fermentation, isolation, and activity assessment offer a practical resource for researchers aiming to utilize this powerful molecule. As research into mitochondrial metabolism continues to uncover new therapeutic avenues for a multitude of diseases, the importance of precise molecular probes like this compound will undoubtedly continue to grow, facilitating new discoveries in both basic science and drug development.

References

The Architecture of an Antifungal Arsenal: A Technical Guide to the Biosynthesis of Atpenin A5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5, a potent and highly specific inhibitor of the mitochondrial complex II (succinate-ubiquinone oxidoreductase), represents a class of fungal polyketides with significant therapeutic potential.[1][2] Originally isolated from Penicillium sp., its antifungal properties and unique mode of action have made it a subject of interest in drug discovery and development.[3] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in fungi, consolidating current knowledge on the genetic and enzymatic machinery responsible for its assembly. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug development.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes encoding all the necessary enzymes for the production of a specialized metabolite. While the specific BGC for this compound has been predicted in fungi such as Sphaerulina musiva, the closely related and well-characterized BGC of harzianopyridone (B32151) provides a robust model for understanding the key enzymatic players in this compound synthesis.[4][5]

The core of the this compound BGC is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme, which is responsible for assembling the foundational carbon skeleton of the molecule from simple carboxylic acid and amino acid precursors. Following the initial assembly, a series of tailoring enzymes, including P450 monooxygenases, methyltransferases, and oxidoreductases, modify the polyketide intermediate to yield the final, biologically active this compound.

A proposed set of enzymes involved in the this compound biosynthetic pathway, based on the harzianopyridone model, is summarized in the table below.

Gene (Harzianopyridone Model) Enzyme Type Proposed Function in this compound Biosynthesis
apnA (hypothetical)PKS-NRPSIterative synthesis of the polyketide-amino acid hybrid backbone.
apnB (hypothetical)O-methyltransferaseIterative methylation to form the C5 and C6 methoxy (B1213986) groups.[5][6]
apnC (hypothetical)Flavin-dependent monooxygenase (FMO)Iterative oxidation steps.[5]
apnD (hypothetical)Cytochrome P450 monooxygenaseN-hydroxylation and potential ring modifications.[5]
apnE (hypothetical)Enoylreductase (ER)Reduction of double bonds during polyketide chain assembly.[5]
apnF (hypothetical)Flavin-dependent monooxygenase (FMO)Tailoring oxidations.[5]
apnG (hypothetical)Cytochrome P450 monooxygenaseCatalyzes ring expansion to form the pyridone core.[5]
apnH (hypothetical)Transcription FactorRegulation of gene expression within the BGC.[4]
apnI (hypothetical)HalogenaseDichlorination of the alkyl side chain.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving chain elongation, cyclization, and a series of oxidative and tailoring modifications. The proposed pathway, illustrated in the diagram below, begins with the assembly of a polyketide chain by the PKS-NRPS hybrid enzyme.

This compound Biosynthesis Pathway precursors Acetyl-CoA + Malonyl-CoA + Amino Acid pks_nrps PKS-NRPS (apnA) precursors->pks_nrps polyketide_intermediate Polyketide-Amino Acid Intermediate pks_nrps->polyketide_intermediate cyclization Spontaneous or Enzyme-Catalyzed Cyclization polyketide_intermediate->cyclization tetramic_acid Tetramic Acid Intermediate cyclization->tetramic_acid p450_ring_expansion P450 Ring Expansion (apnG) tetramic_acid->p450_ring_expansion pyridone_core Pyridone Core p450_ring_expansion->pyridone_core tailoring_enzymes Tailoring Enzymes: - Methyltransferases (apnB) - FMOs (apnC, apnF) - P450 (apnD) - Halogenase (apnI) pyridone_core->tailoring_enzymes atpenin_a5 This compound tailoring_enzymes->atpenin_a5

Proposed biosynthetic pathway of this compound.

A key feature of this pathway is the iterative nature of some of the tailoring enzymes.[5][6] For instance, a methyltransferase is proposed to act multiple times to install the two methoxy groups on the pyridone ring. Similarly, flavin-dependent monooxygenases are involved in multiple oxidative steps. A particularly intriguing aspect is the potential involvement of an N-methoxy group as a directing group to control the reactivity of the pyridone ring during biosynthesis, which is later removed.[5][6]

Quantitative Data: Biological Activity of this compound

This compound is a highly potent inhibitor of mitochondrial complex II. The following table summarizes key quantitative data on its inhibitory activity.

Parameter Organism/System Value Reference
IC50 (Complex II)Nematode (A. suum) mitochondria12 nM[7]
IC50 (Complex II)Mammalian (bovine heart) mitochondria3.7 nM[7]
IC50 (SQR Activity)Bovine heart mitochondria3.6 nM[2]
IC50 (SDH Activity)Bovine heart mitochondria5.5 nM[2]
Ki (vs. UQ2)Bovine heart mitochondria1.8 nM[2]
Ki' (vs. UQ2)Bovine heart mitochondria4.3 nM[2]

SQR: Succinate-Ubiquinone Reductase; SDH: Succinate Dehydrogenase; UQ2: Ubiquinone-2

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound BGC in Aspergillus

This protocol describes the general workflow for expressing the this compound BGC in a heterologous host like Aspergillus nidulans or Aspergillus oryzae to confirm gene function and isolate the resulting metabolites.

Heterologous Expression Workflow start Start: Isolate high-quality genomic DNA from native producer pcr Amplify the entire BGC (or individual genes) using PCR start->pcr cloning Clone BGC into an Aspergillus expression vector (e.g., pYFAC, pTYGS) pcr->cloning protoplast Prepare protoplasts from the Aspergillus host strain transformation Transform protoplasts with the BGC-containing vector via PEG-mediated transformation cloning->transformation protoplast->transformation selection Select for transformants on appropriate selective media transformation->selection cultivation Cultivate positive transformants in liquid or solid media selection->cultivation extraction Extract metabolites from the culture using organic solvents cultivation->extraction analysis Analyze extracts for this compound production using HPLC and MS extraction->analysis end End: Confirmation of BGC function analysis->end

Workflow for heterologous expression of a BGC.

Materials:

  • High-fidelity DNA polymerase

  • Aspergillus expression vectors (e.g., AMA1-based plasmids)

  • Aspergillus host strain (e.g., A. nidulans, A. oryzae)

  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • Polyethylene glycol (PEG) solution

  • Selective growth media

  • Organic solvents for extraction (e.g., ethyl acetate)

  • HPLC and Mass Spectrometry equipment

Method:

  • BGC Amplification and Cloning: The entire this compound BGC is amplified from the genomic DNA of the producing fungus using long-range PCR. The amplified DNA is then cloned into a suitable Aspergillus expression vector, often using yeast-based recombination cloning for large DNA fragments.

  • Protoplast Preparation: The Aspergillus host is grown in liquid culture, and the mycelia are harvested. The cell walls are enzymatically digested to generate protoplasts.

  • Transformation: The BGC-containing plasmid is introduced into the protoplasts using a PEG-mediated transformation protocol.

  • Selection and Cultivation: Transformed protoplasts are regenerated on selective media. Positive transformants are then grown in larger-scale liquid or solid cultures to induce metabolite production.

  • Metabolite Analysis: The culture is extracted with an organic solvent, and the extract is analyzed by HPLC and mass spectrometry to detect the production of this compound and any biosynthetic intermediates.

Gene Knockout via CRISPR/Cas9

To determine the function of a specific gene within the BGC, a targeted gene knockout can be performed using the CRISPR/Cas9 system.

Materials:

  • Cas9 expression vector

  • sgRNA expression cassette

  • Donor DNA with a selectable marker flanked by homology arms to the target gene

  • Fungal protoplasts

  • PEG solution

  • Selective media

Method:

  • sgRNA Design: A specific single-guide RNA (sgRNA) is designed to target a unique sequence within the gene of interest in the this compound BGC.

  • Vector Construction: The sgRNA is cloned into an expression cassette. A donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed.

  • Co-transformation: The Cas9 expression plasmid, the sgRNA expression cassette, and the donor DNA are co-transformed into fungal protoplasts.

  • Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Genomic DNA is then isolated from the resistant colonies and screened by PCR to confirm the targeted gene replacement.

  • Phenotypic Analysis: The knockout mutant is cultivated, and its metabolite profile is analyzed by HPLC and mass spectrometry to observe the effect of the gene deletion on this compound production. For example, knockout of the PKS-NRPS gene should abolish production entirely, while knockout of a tailoring enzyme may lead to the accumulation of a biosynthetic intermediate.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex and elegant chemistry catalyzed by fungal secondary metabolite pathways. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, holds significant promise for the future. This knowledge can be leveraged for the bioengineering of novel this compound analogues with improved therapeutic properties and for the development of robust microbial production platforms for this valuable molecule. The continued exploration of the this compound BGC will undoubtedly provide new insights into the evolution and function of fungal polyketide synthases and tailoring enzymes, further enriching our molecular toolbox for natural product discovery and engineering.

References

Atpenin A5: A Technical Guide to a Potent and Specific Succinate-Ubiquinone Oxidoreductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH).[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Its high affinity and specificity make it an invaluable tool for studying the function of mitochondrial Complex II in both normal physiology and disease states.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinone (Q) binding site of Complex II.[4][6] This binding site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits of the complex.[4] By occupying this site, this compound physically obstructs the access of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[4] This blockage effectively uncouples the tricarboxylic acid (TCA) cycle from the electron transport chain at the level of Complex II.[4] Kinetic studies have shown that this compound exhibits a mixed inhibition pattern with respect to the ubiquinone analogue, UQ₂.[1][4]

Quantitative Inhibitory Data

This compound is a nanomolar inhibitor of Complex II, demonstrating significantly higher potency compared to other known Complex II inhibitors like carboxin (B1668433) and TTFA.[1] Its inhibitory concentration (IC50) varies slightly depending on the species and the specific activity being measured (SQR vs. SDH).

Enzyme Activity Source IC50 Value Reference
SQR ActivityMammalian Mitochondria3.7 nM[3]
SQR ActivityBovine Heart Mitochondria~10 nM[7]
SQR ActivityNematode Mitochondria12 nM[3]
SDH ActivityBovine Heart Mitochondria5.5 nM[1]
SQR ActivityEscherichia coli5 µM[1]

Table 1: IC50 Values of this compound for Succinate-Ubiquinone Oxidoreductase (SQR) and Succinate Dehydrogenase (SDH) Activity.

This compound displays remarkable specificity for Complex II, with IC50 values for Complex I and Complex III being greater than 100 µM.[1][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Succinate Dehydrogenase (SDH) Activity

This protocol describes a common spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound on SDH activity in isolated mitochondria by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[1][4][8]

Materials:

  • Isolated mitochondria (e.g., from bovine heart)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Potassium succinate (10 mM)

  • Potassium cyanide (1 mM) (to inhibit Complex IV)

  • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

  • Ubiquinone analogue (e.g., UQ₂) (90 µM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analogue.

  • Add a consistent amount of isolated mitochondrial protein (e.g., 30 µg) to each well of a microplate.

  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor (DMSO vehicle only).

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C. The rate of DCIP reduction is proportional to SDH activity.

  • Calculate the rate of reaction (ΔAbs/min) for each this compound concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Coupled Enzyme Assay for Succinate Dehydrogenase Activity

This protocol offers a specific and stoichiometric method to measure the production of fumarate (B1241708) from succinate by Complex II. It is a continuous, real-time assay applicable to isolated enzyme, membrane preparations, and tissue homogenates.[9]

Materials:

  • Complex II sample (e.g., submitochondrial particles)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Succinate

  • Ubiquinone analogue (e.g., UQ₁)

  • Fumarate hydratase (FumC)

  • Oxaloacetate decarboxylating malic dehydrogenase (MaeB)

  • NADP+

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a cuvette, combine the assay buffer, NADP+, FumC, and MaeB.

  • Add the Complex II sample.

  • Add the ubiquinone analogue.

  • Initiate the reaction by adding succinate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • The rate of NADPH formation is directly proportional to the rate of fumarate production and thus to the succinate dehydrogenase activity.

  • To test inhibition, pre-incubate the Complex II sample with this compound before initiating the reaction with succinate.

Visualizations

Signaling Pathways and Experimental Workflows

Electron_Transport_Chain_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate CII Complex II (SQR) Succinate->CII e- UQ Ubiquinone (Q) CII->UQ e- CIII Complex III UQ->CIII e- CytC Cytochrome c CIII->CytC e- CIV Complex IV CytC->CIV e- O2 O₂ CIV->O2 H2O H₂O O2->H2O 2H⁺ + 2e⁻ AtpeninA5 This compound AtpeninA5->CII

Caption: Inhibition of the Electron Transport Chain by this compound.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito Isolate Mitochondria Plate Add Mitochondria & This compound to Plate Mito->Plate Reagents Prepare Reagents (Buffer, Succinate, DCIP, UQ₂) Start Initiate Reaction with Reagent Mix Reagents->Start Atpenin Prepare this compound Dilution Series Atpenin->Plate Plate->Start Measure Measure Absorbance (600nm) Kinetically Start->Measure Calc Calculate Reaction Rates Measure->Calc Inhibition Determine % Inhibition Calc->Inhibition IC50 Plot Dose-Response Curve & Calculate IC50 Inhibition->IC50 AtpeninA5_mKATP_Pathway AtpeninA5 This compound (1 nM) ComplexII Mitochondrial Complex II AtpeninA5->ComplexII interacts with mKATP mKATP Channel ComplexII->mKATP activates K_influx K⁺ Influx into Mitochondrial Matrix mKATP->K_influx opens Cardioprotection Cardioprotection K_influx->Cardioprotection leads to

References

Atpenin A5: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Originally isolated from the fungus Penicillium sp., this pyridinone derivative has garnered significant interest in the scientific community for its unique biological activities, including its role as a powerful mitochondrial ATP-sensitive potassium (mKATP) channel agonist.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its key biological functions.

Physical and Chemical Properties

This compound is a white crystalline solid with the molecular formula C₁₅H₂₁Cl₂NO₅. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but insoluble in water. Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁Cl₂NO₅
Molecular Weight 366.2 g/mol
Melting Point 83-86 °C
Appearance White crystalline solid
Solubility Soluble in DMSO, ethanol, methanol. Insoluble in water.
Purity >95%
CAS Number 119509-24-9
Spectral Data

While raw spectral data is not publicly available, the structural characterization of this compound has been confirmed through various spectroscopic methods.

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) groups, the alkyl chain protons, and the pyridinone ring proton.
¹³C NMR The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbons of the pyridinone ring, the methoxy carbons, and the carbons of the alkyl side chain.
Mass Spectrometry High-resolution mass spectrometry (HR-MS) confirms the elemental composition and molecular weight of this compound.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-O functional groups present in the molecule.
UV-Vis Spectroscopy This compound exhibits ultraviolet absorption maxima at approximately 237, 272, and 324 nm.

Biological Activity and Mechanism of Action

This compound's primary biological function is the potent and specific inhibition of mitochondrial complex II. This inhibition occurs at the ubiquinone-binding site of the complex, thereby blocking the transfer of electrons from succinate (B1194679) to ubiquinone.[4] This action disrupts the mitochondrial electron transport chain and cellular respiration.

In addition to its role as a complex II inhibitor, this compound is also a highly effective agonist of mitochondrial ATP-sensitive potassium (mKATP) channels.[3] This activation of mKATP channels has been shown to be cardioprotective, offering protection against ischemia-reperfusion injury.[3]

The inhibitory and agonistic activities of this compound are summarized in the table below.

TargetActivityIC₅₀/EC₅₀SystemReference(s)
Mitochondrial Complex II Inhibition~10 nMGeneral[1]
8.3 nMSubmitochondrial particles (SMPs)[1]
9.3 nMIsolated mitochondria[1]
8.5 nMCardiomyocytes[1]
3.7 nMMammalian mitochondria
12 nMNematode mitochondria
mKATP Channel Agonism1 nM (effective concentration)Isolated cardiomyocytes[1][3]
Signaling Pathway of this compound in Cardioprotection

The cardioprotective effects of this compound are mediated through its activation of mKATP channels, a pathway that is independent of its potent inhibition of complex II at protective concentrations.

AtpeninA5_Cardioprotection AtpeninA5 This compound mKATP mKATP Channel AtpeninA5->mKATP Activates Cardioprotection Cardioprotection (Protection against Ischemia-Reperfusion Injury) mKATP->Cardioprotection Leads to

Caption: this compound-mediated cardioprotection signaling pathway.

Experimental Protocols

Isolation of this compound from Penicillium sp.

This protocol outlines the general procedure for the isolation and purification of this compound from a fungal culture.[2]

Isolation_Workflow start Fermentation Broth of Penicillium sp. extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction chromatography1 Silica (B1680970) Gel Column Chromatography extraction->chromatography1 hplc High-Performance Liquid Chromatography (HPLC) chromatography1->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Culture Penicillium sp. in a suitable liquid medium to allow for the production of this compound.

  • Extraction: Extract the fermentation broth with an organic solvent such as ethyl acetate (B1210297) to partition this compound into the organic phase.

  • Concentration: Evaporate the organic solvent to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system to partially purify the compound.

  • HPLC Purification: Further purify the fractions containing this compound using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Mitochondrial Complex II Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of this compound on the activity of mitochondrial complex II.[5]

CII_Assay_Workflow start Isolate Mitochondria initiate Initiate Reaction (Add Mitochondria) start->initiate prepare Prepare Reaction Mixture (Buffer, Substrate, Electron Acceptor) add_atpenin Add this compound (Test Compound) prepare->add_atpenin add_atpenin->initiate measure Measure Absorbance Change (Spectrophotometer) initiate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the mitochondrial complex II inhibition assay.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Succinate (substrate)

  • Ubiquinone analog (e.g., Coenzyme Q₂)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, and the ubiquinone analog.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding a known amount of isolated mitochondria.

  • Immediately monitor the reduction of the artificial electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

  • Calculate the rate of the reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentrations to determine the IC₅₀ value.

Mitochondrial KATP Channel Activation Assay (Osmotic Swelling Assay)

This assay assesses the activation of mKATP channels by this compound by measuring the resulting mitochondrial swelling.[6]

mKATP_Assay_Workflow start Isolate Mitochondria initiate Add Mitochondria to Buffer start->initiate prepare Prepare Swelling Buffer (K+ or Na+ based) add_atpenin Add this compound (Test Compound) prepare->add_atpenin add_atpenin->initiate measure Monitor Light Scattering (Decrease in Absorbance at 540 nm) initiate->measure analyze Assess Mitochondrial Swelling measure->analyze

Caption: Workflow for the mitochondrial KATP channel osmotic swelling assay.

Materials:

  • Isolated mitochondria

  • Swelling buffer (containing KCl as the primary salt)

  • Control buffer (containing NaCl as the primary salt)

  • Respiratory substrates (e.g., succinate)

  • ATP (to inhibit the channel)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from a suitable tissue source (e.g., rat heart).

  • Resuspend the isolated mitochondria in the swelling buffer containing respiratory substrates and ATP.

  • Add this compound to the mitochondrial suspension.

  • Monitor the change in light scattering at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling due to the influx of K⁺ ions and water through the activated mKATP channels.

  • Perform control experiments using a sodium-based buffer (where K⁺ influx will not occur) and with known mKATP channel blockers to confirm the specificity of the effect.

Conclusion

This compound is a valuable research tool for studying mitochondrial function and dysfunction. Its high potency and specificity as a complex II inhibitor, coupled with its unique ability to activate mKATP channels, make it a compound of significant interest for researchers in fields ranging from bioenergetics to drug discovery for cardiovascular and neurodegenerative diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted roles of this intriguing natural product.

References

Atpenin A5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate dehydrogenase, SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 119509-24-9
Molecular Formula C₁₅H₂₁Cl₂NO₅
Molecular Weight 366.2 g/mol
Purity ≥95%[1]
Appearance Solid[2]
Solubility Soluble in DMSO, ethanol, and methanol.[3][2]
Synonyms Antibiotic FO-125A₅[3]

Mechanism of Action

This compound functions as a highly selective inhibitor of the ubiquinone-binding site (Q-site) of mitochondrial complex II.[4] This binding action physically obstructs the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[4] This inhibition effectively uncouples the TCA cycle from the electron transport chain at complex II.[4]

Interestingly, this compound also demonstrates a dual role by activating mitochondrial ATP-sensitive potassium (mKATP) channels.[5][6][7] This activation is observed at concentrations lower than those required for significant complex II inhibition and is linked to its cardioprotective effects against ischemia-reperfusion injury.[5][7][8]

Signaling Pathway and Cardioprotective Effect

This compound's cardioprotective effects are primarily mediated through the activation of mKATP channels, a mechanism that can be independent of its potent inhibitory effect on complex II.[5][7] Low concentrations of this compound that activate mKATP channels do not necessarily inhibit the overall enzymatic activity of complex II.[5][7]

AtpeninA5_Signaling This compound Cardioprotective Signaling Pathway AtpeninA5 This compound (Low Conc.) ComplexII Mitochondrial Complex II AtpeninA5->ComplexII Interacts with mKATP mKATP Channel Activation ComplexII->mKATP Cardioprotection Cardioprotection (vs. Ischemia-Reperfusion Injury) mKATP->Cardioprotection

Caption: this compound's interaction with Complex II leads to mKATP channel activation and cardioprotection.

Quantitative Data

ParameterOrganism/SystemValueReferences
IC₅₀ (Complex II Inhibition) Nematode Mitochondria12 nM[9]
IC₅₀ (Complex II Inhibition) Mammalian Mitochondria3.7 nM[9]
IC₅₀ (Complex II Inhibition) Submitochondrial Particles8.3 nM[6]
IC₅₀ (Complex II Inhibition) Isolated Mitochondria9.3 nM[6]
IC₅₀ (Complex II Inhibition) Cardiomyocytes8.5 nM[6]
Optimal Cardioprotective Concentration Isolated Cardiomyocytes1 nM[5][6]

Experimental Protocols

Determination of IC₅₀ for Succinate (B1194679) Dehydrogenase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the inhibitory effect of this compound on SDH activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for succinate dehydrogenase.

Materials:

  • Isolated mitochondria (e.g., from bovine heart)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Potassium succinate (10 mM)

  • Potassium cyanide (1 mM) (to inhibit complex IV)

  • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

  • Ubiquinone analogue (e.g., UQ₂) (90 µM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analogue in a cuvette.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding isolated mitochondria to the cuvette.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Cardioprotection Study in a Perfused Heart Model

This protocol assesses the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury.[5]

Objective: To evaluate the ability of this compound to protect the heart from ischemia-reperfusion injury.

Experimental Groups:

  • Normoxic perfusion (control)

  • Ischemia-Reperfusion (IR) alone (vehicle control)

  • Ischemic Preconditioning (IPC) + IR

  • This compound + IR

  • 5-hydroxydecanoate (5HD) + this compound + IR

  • 5HD + IR

Procedure:

  • Isolate hearts from laboratory animals (e.g., rats) and perfuse them on a Langendorff apparatus.

  • For the this compound group, infuse a specific concentration of this compound (e.g., 50 nM) for a defined period (e.g., 20 minutes) before inducing global ischemia.[5]

  • Induce global ischemia for a set duration (e.g., 25 minutes) followed by a period of reperfusion (e.g., 120 minutes).[5]

  • Continuously monitor cardiac function parameters such as left ventricular pressure.

  • At the end of the reperfusion period, perfuse the heart with a stain (e.g., TTC) to differentiate between viable and infarcted tissue and measure the infarct size.

Experimental_Workflow Langendorff Heart Perfusion Workflow cluster_protocol Experimental Protocol Start Heart Isolation & Perfusion Treatment Drug Infusion (e.g., this compound) Start->Treatment Ischemia Global Ischemia Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Analysis Functional & Infarct Size Analysis Reperfusion->Analysis

Caption: A generalized workflow for assessing cardioprotective agents using a Langendorff apparatus.

References

Methodological & Application

Atpenin A5: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase, SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] Its high affinity and selectivity make it an invaluable tool for studying mitochondrial function, cellular metabolism, and the effects of ETC disruption in various physiological and pathological contexts, including cancer and ischemia-reperfusion injury.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to effectively investigate its biological effects.

Mechanism of Action

This compound inhibits Complex II by binding to the ubiquinone (Q) binding site, thereby blocking the transfer of electrons from succinate (B1194679) to ubiquinone.[2] This inhibition disrupts the ETC, leading to a decrease in mitochondrial respiration and ATP production. A significant consequence of Complex II inhibition by this compound is the increased production of reactive oxygen species (ROS).[1][5] this compound has demonstrated anti-proliferative activity in various cancer cell lines.[1]

Signaling Pathway

Atpenin_A5_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol e- ROS Reactive Oxygen Species (ROS) Complex_II->ROS Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Complex_III Complex III Ubiquinol->Complex_III e- ETC Downstream ETC Complex_III->ETC Atpenin_A5 This compound Atpenin_A5->Complex_II Inhibits

Figure 1: this compound inhibits Complex II, blocking electron transport and increasing ROS production.

Data Presentation

Table 1: Inhibitory Potency of this compound
SystemIC50 ValueReference
Mammalian Mitochondria3.7 nM[6][7]
Nematode Mitochondria12 nM[6][7]
Submitochondrial Particles8.3 nM[8][9]
Isolated Mitochondria9.3 nM[8][9]
Isolated Cardiomyocytes8.5 nM[8][9]
Bovine Heart Mitochondria (SDH activity)5.5 nM[2]
Rat Heart CII3.3 nM[1]
Table 2: Anti-proliferative Activity of this compound and its Analogs
Cell LineCompoundIC50 ValueIncubation TimeReference
DU-145 (Prostate Cancer)This compoundNot explicitly stated, but showed antineoplastic activity48 hours[1]
PC3 (Prostate Cancer)Analog 16c0.23 µM48 hours[1]
22Rv1 (Prostate Cancer)Analog 16c0.28 µM48 hours[1]
HEK293 (Low tumorigenic)Analog 16c>30 µg/mL (no cell death)48 hours[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in ethanol (B145695) and DMSO.[6] For cell culture experiments, DMSO is the recommended solvent.

  • Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate amount of this compound powder in DMSO. For a 10 mM stock solution of this compound (Molecular Weight: 366.2 g/mol ), dissolve 3.662 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Protect from light.[8]

General Cell Culture Treatment Protocol

Workflow Diagram:

Experimental_Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Prepare_Treatment Prepare working concentrations of this compound by diluting stock solution in culture medium Incubate_Adherence->Prepare_Treatment Treat_Cells Remove old medium and add this compound-containing medium Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for desired treatment period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Endpoint_Assay Perform endpoint assay (e.g., viability, ROS, etc.) Incubate_Treatment->Endpoint_Assay End End Endpoint_Assay->End

Figure 2: General workflow for treating cultured cells with this compound.

Procedure:

  • Culture cells in appropriate medium and conditions as recommended by the supplier (e.g., ATCC).[10]

  • Seed cells in multi-well plates at a density appropriate for the duration of the experiment.

  • Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in complete culture medium. It is crucial to maintain the final DMSO concentration below 1% (v/v) to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the endpoint assay.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology described for cytotoxicity assays with this compound analogs.[1]

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Mitochondrial ROS Production

This protocol is adapted from general methods for detecting mitochondrial superoxide (B77818).[5]

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with this compound for the desired duration. A positive control (e.g., Antimycin A) and a vehicle control should be included.

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm PBS or culture medium.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS.

  • For imaging, mount the coverslips and visualize using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). For quantitative analysis, use a fluorescence plate reader.

  • Analyze the fluorescence intensity to determine the relative levels of mitochondrial ROS production.

Concluding Remarks

This compound is a powerful research tool for investigating the role of mitochondrial Complex II in cellular physiology and disease. The protocols provided here offer a framework for utilizing this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful consideration of controls, including a vehicle control, is essential for accurate data interpretation.

References

Atpenin A5: A Potent Inhibitor of Mitochondrial Respiration for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atpenin A5 is a highly potent and specific inhibitor of mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR).[1][2] This natural product has emerged as a critical tool for studying mitochondrial function and dysfunction, and as a potential therapeutic agent in various diseases, including cancer and ischemia-reperfusion injury.[1][3] this compound exerts its inhibitory effect by binding to the ubiquinone (Q) binding site of Complex II, thereby blocking the transfer of electrons from succinate to the electron transport chain.[4][5] This action effectively curtails mitochondrial respiration and has downstream effects on cellular metabolism and signaling.

These application notes provide detailed protocols for utilizing this compound to inhibit mitochondrial respiration in both isolated mitochondria and cell-based assays.

Mechanism of Action

This compound is a potent and selective inhibitor of mitochondrial respiratory Complex II.[1][2][6] Its mechanism involves the high-affinity binding to the ubiquinone-binding site within Complex II, which obstructs the electron flow from succinate to coenzyme Q.[4][5] This inhibition is highly specific, with this compound demonstrating significantly greater potency compared to other Complex II inhibitors like 3-nitropropionic acid (3-NP), thenoyltrifluoroacetone (TTFA), and carboxin.[1][5] Interestingly, at concentrations lower than those required for Complex II inhibition, this compound has also been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism that may contribute to its cardioprotective effects.[6][7][8]

cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CoQ->Complex_III e- CytC->Complex_IV e- Succinate Succinate Succinate->Complex_II e- Atpenin_A5 This compound Atpenin_A5->Complex_II Inhibition

Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.

Quantitative Data

The inhibitory potency of this compound on Complex II has been determined across various biological systems. The half-maximal inhibitory concentration (IC50) values highlight its high potency.

Biological SystemIC50 (nM)Reference
Mammalian Mitochondria3.7[4]
Nematode Mitochondria12[4]
Bovine Heart Mitochondria (SQR activity)3.6[5]
Submitochondrial Particles (SMPs)8.3[7]
Isolated Rat Heart Mitochondria9.3[7]
Isolated Cardiomyocytes8.5[7]
Rat Heart Mitochondria3.3[1]

Experimental Protocols

Protocol 1: Inhibition of Complex II Activity in Isolated Mitochondria

This protocol outlines a spectrophotometric method to measure the succinate-ubiquinone reductase (SQR) activity of Complex II in isolated mitochondria and its inhibition by this compound. The assay relies on the reduction of 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by a decrease in absorbance at 600 nm.[5][9]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Succinate solution (e.g., 1 M potassium succinate)

  • Ubiquinone-2 (CoQ2) solution (e.g., 10 mM in ethanol)

  • DCPIP solution (e.g., 5 mM in water)

  • Potassium cyanide (KCN) solution (e.g., 100 mM in water, freshly prepared)

  • Rotenone solution (e.g., 1 mM in DMSO or ethanol)

  • Antimycin A solution (e.g., 1 mM in ethanol)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

  • Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the assay buffer, CoQ2, DCPIP, KCN, and rotenone. The final concentrations in the well should be approximately:

    • 50 mM Potassium Phosphate, pH 7.5

    • 100 µM CoQ2

    • 80 µM DCPIP

    • 1 mM KCN (to inhibit Complex IV)

    • 1 µM Rotenone (to inhibit Complex I)

  • Add Inhibitors and Mitochondria:

    • Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

    • Add isolated mitochondria to each well (the amount should be optimized, typically 5-10 µg of mitochondrial protein).

    • Incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the mitochondria.

  • Initiate the Reaction:

    • Start the reaction by adding succinate to each well to a final concentration of 10-20 mM.

  • Measure Absorbance:

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements of the absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (decrease in absorbance over time).

    • Determine the percent inhibition of Complex II activity by this compound compared to the vehicle control.

    • If a dose-response curve is generated, calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Assay Mix (Buffer, CoQ2, DCPIP, KCN, Rotenone) B1 Add this compound/Vehicle to wells A1->B1 A2 Prepare this compound dilutions A2->B1 B2 Add Isolated Mitochondria B1->B2 B3 Incubate (5-10 min) B2->B3 B4 Add Succinate to initiate reaction B3->B4 B5 Measure Absorbance at 600 nm (kinetic) B4->B5 C1 Calculate rate of DCPIP reduction B5->C1 C2 Determine % Inhibition C1->C2 C3 Calculate IC50 (if applicable) C2->C3 cluster_prep Preparation cluster_assay Assay Execution cluster_injection Injection Sequence cluster_analysis Data Analysis A1 Seed cells in XF plate B1 Wash and incubate cells in assay medium A1->B1 A2 Hydrate sensor cartridge B2 Load compounds into sensor cartridge A2->B2 A3 Prepare assay medium and compounds A3->B1 A3->B2 B3 Calibrate and run XF Analyzer B1->B3 B2->B3 C1 Measure Baseline OCR B3->C1 C2 Inject this compound/Vehicle C1->C2 C3 Inject Oligomycin C2->C3 C4 Inject FCCP C3->C4 C5 Inject Rotenone/Antimycin A C4->C5 D1 Calculate mitochondrial respiration parameters C5->D1 D2 Analyze effect of this compound D1->D2

References

Determining the optimal concentration of Atpenin A5 for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase - SDH), a critical enzyme complex that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] Its high affinity and specificity for the ubiquinone-binding site (Q-site) of Complex II make it an invaluable tool for studying mitochondrial function and dysfunction.[1] Interestingly, at lower concentrations, this compound has also been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a function independent of its inhibitory role at Complex II.[3][4] This dual activity necessitates careful determination of the optimal concentration for specific in vitro applications.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their experimental needs. This includes a summary of reported effective concentrations, detailed experimental protocols for generating dose-response curves, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Various In Vitro Systems

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for Complex II inhibition in different mammalian systems. These values serve as a starting point for designing dose-response experiments.

SystemTargetIC50 (nM)Reference
Bovine Heart MitochondriaSuccinate-Ubiquinone Reductase (SQR) Activity3.7[5]
Bovine Heart Submitochondrial Particles (SMPs)Complex II Activity8.3[3][6]
Isolated Rat Heart MitochondriaComplex II Activity9.3[3][6]
Isolated Rat CardiomyocytesComplex II Activity8.5[3][6]
Nematode MitochondriaComplex II Activity12[5]

Note: The optimal concentration for mKATP channel activation is significantly lower than the IC50 for Complex II inhibition, with effects observed at concentrations as low as 1 nM.[3][4]

Signaling Pathways and Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action, which is crucial to consider when designing experiments.

Inhibition of Mitochondrial Complex II

This compound acts as a non-competitive inhibitor with respect to succinate (B1194679) and a mixed inhibitor with respect to the ubiquinone analogue, UQ₂.[1] It binds to the Q-site of Complex II, physically blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[1] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) ComplexII Complex II Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII e- AtpeninA5 This compound AtpeninA5->ComplexII Inhibits at Q-site

This compound Inhibition of Mitochondrial Complex II.
Activation of Mitochondrial KATP Channels

At very low nanomolar concentrations (e.g., 1 nM), this compound can activate mitochondrial ATP-sensitive potassium (mKATP) channels.[3][4] This effect is cardioprotective and appears to be independent of its inhibitory action on Complex II's enzymatic activity.[3] The precise mechanism of this activation is still under investigation but is thought to involve a direct or indirect interaction with the channel or a component of Complex II that modulates channel activity.

cluster_Mito Inner Mitochondrial Membrane ComplexII Complex II mKATP mKATP Channel ComplexII->mKATP Modulatory Interaction? K_in K+ (matrix) mKATP->K_in K+ influx K_out K+ (IMS) AtpeninA5 This compound (low nM) AtpeninA5->mKATP Activates

This compound Activation of mKATP Channels.

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro assay, a dose-response experiment is essential. The following protocols outline the determination of the IC50 for Complex II inhibition and a general method for assessing cellular viability.

Protocol 1: Determination of IC50 for Complex II Activity in Isolated Mitochondria

This protocol is adapted from methods used to characterize Complex II inhibitors.[2]

Materials:

  • Isolated mitochondria (e.g., from bovine heart or rat liver)

  • Respiration Buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES, pH 7.4)

  • Substrates: Succinate

  • Electron Acceptor: Decylubiquinone (B1670182) (or other suitable ubiquinone analog)

  • Inhibitor of Complex I: Rotenone (B1679576)

  • Inhibitor of Complex III: Antimycin A

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance changes over time

Procedure:

  • Preparation:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in respiration buffer to achieve the final desired concentrations. A broad range (e.g., 0.1 nM to 1 µM) is recommended for the initial experiment.

    • Prepare a mitochondrial suspension in cold respiration buffer to a final concentration of approximately 0.05 mg/mL.

  • Assay Setup:

    • Add the mitochondrial suspension to the wells of a microplate.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add rotenone to all wells to inhibit Complex I.

    • Initiate the reaction by adding succinate and decylubiquinone.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the rate of decylubiquinone reduction by monitoring the change in absorbance at the appropriate wavelength (e.g., 278 nm for decylubiquinone).

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Normalize the data, setting the rate of the no-inhibitor control to 100% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions D Add this compound Dilutions A->D B Prepare Mitochondrial Suspension C Add Mitochondria to Microplate B->C C->D E Add Rotenone D->E F Add Succinate & Decylubiquinone E->F G Measure Absorbance Change F->G H Calculate Reaction Rates G->H I Normalize Data & Plot H->I J Determine IC50 I->J

Workflow for IC50 Determination of this compound.
Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line. Assays such as MTT, MTS, or Real-Time-Glo™ can be used.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide concentration range initially (e.g., 1 nM to 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle controls.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the concentration that causes a 50% reduction in cell viability (IC50) using non-linear regression.

Conclusion

The optimal concentration of this compound is highly dependent on the specific biological question being addressed. For studies focused on the direct inhibition of mitochondrial Complex II, concentrations in the mid-to-high nanomolar range are typically required. Conversely, when investigating the effects of mKATP channel activation, much lower concentrations in the low nanomolar range should be employed. It is imperative for researchers to perform careful dose-response studies within their specific experimental system to accurately determine the appropriate concentration of this compound to elicit the desired biological effect while avoiding off-target or cytotoxic consequences.

References

Atpenin A5: A Potent Inducer of Mitochondrial-Mediated Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols for Researchers and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By targeting this complex, this compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, the induction of mitochondrial-mediated apoptosis.[3] This application note provides detailed protocols for utilizing this compound to induce apoptosis in cancer cells, along with methods for quantifying the apoptotic response.

Mechanism of Action

This compound binds to the ubiquinone-binding site of complex II, effectively blocking the transfer of electrons from succinate (B1194679) to ubiquinone. This inhibition leads to a cascade of events culminating in apoptotic cell death.

This compound This compound Mitochondrial Complex II Inhibition Mitochondrial Complex II Inhibition This compound->Mitochondrial Complex II Inhibition Increased ROS Production Increased ROS Production Mitochondrial Complex II Inhibition->Increased ROS Production Mitochondrial Membrane Potential Collapse Mitochondrial Membrane Potential Collapse Increased ROS Production->Mitochondrial Membrane Potential Collapse Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Collapse->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_0 Cell Treatment cluster_1 Apoptosis Assays Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) Apoptosis Quantification (Annexin V/PI) Apoptosis Quantification (Annexin V/PI) This compound Treatment->Apoptosis Quantification (Annexin V/PI) Mitochondrial Potential (JC-1) Mitochondrial Potential (JC-1) This compound Treatment->Mitochondrial Potential (JC-1) Caspase Activity Caspase Activity This compound Treatment->Caspase Activity Protein Expression (Western Blot) Protein Expression (Western Blot) This compound Treatment->Protein Expression (Western Blot) cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Cytochrome c (mito) Cytochrome c (mito) Cytochrome c (cyto) Cytochrome c (cyto) Cytochrome c (mito)->Cytochrome c (cyto) Release MOMP->Cytochrome c (mito) Apaf-1 Apaf-1 Cytochrome c (cyto)->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP

References

Atpenin A5: A Potent Cardioprotective Agent in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Atpenin A5, a highly potent and specific inhibitor of mitochondrial complex II (Succinate Dehydrogenase - SDH), has emerged as a significant research tool in the study of cardiac ischemia-reperfusion (I/R) injury. Its application in preclinical models has demonstrated substantial cardioprotective effects, offering a promising avenue for the development of novel therapeutic strategies against myocardial infarction and other ischemic heart diseases.

Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism, primarily centered on mitochondrial function. Firstly, it is a powerful activator of mitochondrial ATP-sensitive potassium (mKATP) channels.[1][2][3] This activation occurs at concentrations that do not inhibit the enzymatic activity of complex II, suggesting a direct interaction with the channel or a closely associated protein.[1][2] The opening of mKATP channels is a well-established mechanism of ischemic preconditioning, leading to the preservation of mitochondrial integrity and function during I/R injury.

Secondly, at higher concentrations, this compound's canonical role as a complex II inhibitor becomes central. During ischemia, succinate (B1194679) accumulates. Upon reperfusion, the rapid oxidation of this succinate by complex II can lead to a burst of reactive oxygen species (ROS) through reverse electron transport (RET) at complex I.[3][4][5] By inhibiting SDH, this compound can blunt this pathological ROS production, thereby reducing oxidative stress and subsequent cellular damage.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound in cardiac I/R models.

Table 1: Effective Concentrations of this compound

Experimental ModelEffective ConcentrationObserved EffectReference
Isolated Cardiomyocytes1 nMActivation of mKATP channels and protection against simulated I/R injury[1][2]
Isolated Perfused Rat Hearts50 nMIncreased post-I/R contractile function and decreased infarct size[2]
Isolated Perfused Mouse Hearts100 nMAbrogation of mitochondrial ROS production at reperfusion[4]
Mammalian MitochondriaIC₅₀ = 3.7 nMInhibition of complex II

Table 2: Effects of this compound on Cardiac I/R Injury Parameters

Experimental ModelTreatment ProtocolKey FindingsReference
Isolated Cardiomyocytes1 nM this compound pre-treatmentProtection sensitive to mKATP antagonists (5-hydroxydecanoate and glyburide)[1][2]
Isolated Perfused Rat Hearts50 nM this compound infusion before ischemiaIncreased post-I/R contractile function; Decreased infarct size; Effects blocked by 5-hydroxydecanoate (B1195396)[2]
Isolated Perfused Mouse Hearts100 nM this compound at the onset of reperfusionBlocked the increase in mitochondrial ROS; More protective than this compound alone when combined with an MCT1 inhibitor[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in cardioprotection and a typical experimental workflow for its application in an isolated heart model.

AtpeninA5_Signaling_Pathway cluster_mitochondrion Mitochondrion AtpeninA5 This compound ComplexII Complex II (SDH) AtpeninA5->ComplexII Interacts with/ Inhibits mKATP mKATP Channel ComplexII->mKATP Activates ROS Reduced ROS Production ComplexII->ROS Blocks Succinate Oxidation Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) mKATP->Cardioprotection ROS->Cardioprotection

Caption: Proposed signaling pathway of this compound in cardioprotection.

Experimental_Workflow cluster_protocol Isolated Heart Perfusion Protocol (Langendorff) Start Heart Isolation and Langendorff Perfusion Setup Equilibration Equilibration (e.g., 20 min) Start->Equilibration PreTreatment Pre-treatment Infusion: - Vehicle (Control) - this compound (e.g., 50 nM for 20 min) Equilibration->PreTreatment Ischemia Global Ischemia (e.g., 30 min) PreTreatment->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Measurement Functional Assessment (e.g., LVDP, HR) Infarct Size Measurement (TTC Staining) Reperfusion->Measurement

Caption: Experimental workflow for this compound in a Langendorff heart model.

Detailed Experimental Protocols

Protocol 1: In Vitro Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes

This protocol is adapted from studies investigating the direct effects of this compound on heart cells.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rats or mice using standard enzymatic digestion protocols (e.g., collagenase).
  • Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated dishes.

2. Simulated Ischemia:

  • Prepare an ischemic buffer (e.g., glucose-free, hypoxic buffer with a pH of ~6.4).
  • Pre-treat cardiomyocytes with this compound (e.g., 1 nM) or vehicle control for a specified duration (e.g., 15 minutes) in normal buffer.
  • Replace the normal buffer with the ischemic buffer and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined ischemic period (e.g., 45-60 minutes).

3. Simulated Reperfusion:

  • Remove the ischemic buffer and replace it with a normal, oxygenated buffer (e.g., Krebs-Henseleit buffer).
  • Allow the cells to "reperfuse" for a set time (e.g., 60-120 minutes).

4. Endpoint Analysis:

  • Assess cell viability using methods such as trypan blue exclusion or propidium (B1200493) iodide staining.
  • Measure markers of apoptosis (e.g., TUNEL staining, caspase-3 activity).
  • To confirm the role of mKATP channels, a separate group can be co-treated with an mKATP antagonist like 5-hydroxydecanoate (5HD, e.g., 300 µM) along with this compound.[2]

Protocol 2: Ex Vivo Ischemia-Reperfusion in Isolated Perfused Heart (Langendorff Model)

This protocol outlines the use of this compound in a whole-organ model, which maintains the heart's architecture.

1. Heart Isolation and Perfusion:

  • Anesthetize the animal (e.g., rat or mouse) and rapidly excise the heart.
  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer.
  • Insert a balloon into the left ventricle to measure cardiac function (e.g., Left Ventricular Developed Pressure - LVDP, Heart Rate - HR).

2. Equilibration and Treatment:

  • Allow the heart to equilibrate for approximately 20 minutes to achieve stable function.
  • Infuse this compound (e.g., 50 nM for rats, 100 nM for mice) or vehicle control into the perfusion line for a pre-ischemic period (e.g., 20 minutes).[2][4] Alternatively, this compound can be administered at the onset of reperfusion to study its effects specifically on reperfusion injury.[4]

3. Ischemia and Reperfusion:

  • Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
  • Restore flow to initiate the reperfusion phase (e.g., 60-120 minutes), continuously recording cardiac function.

4. Infarct Size Measurement:

  • At the end of reperfusion, freeze the heart and slice it into sections.
  • Incubate the slices in 1% triphenyltetrazolium (B181601) chloride (TTC) solution, which stains viable tissue red, leaving the infarcted area pale.
  • Quantify the infarct size as a percentage of the total ventricular area using planimetry software.

Conclusion

This compound is a versatile and potent tool for investigating the molecular mechanisms of cardiac ischemia-reperfusion injury. Its dual action as an mKATP channel activator and a complex II inhibitor allows for the dissection of different pathways involved in cardioprotection. The protocols outlined above provide a framework for researchers to apply this compound in both cellular and whole-organ models to further explore its therapeutic potential.

References

Atpenin A5: A Pharmacological Tool for the Elucidation of Mitochondrial Complex II Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, it catalyzes the oxidation of succinate to fumarate, feeding electrons directly into the ETC to reduce ubiquinone (Coenzyme Q) to ubiquinol.[1][2] Given its central role in cellular metabolism, the study of Complex II is vital for understanding both normal physiology and various pathological states, including cancer and ischemia-reperfusion injury.[3][4]

The lack of highly potent and specific inhibitors historically hampered detailed investigation of Complex II function.[5][6] Atpenin A5 has emerged as an invaluable pharmacological tool due to its high potency and remarkable specificity for Complex II, making it superior to traditional inhibitors like thenoyltrifluoroacetone (TTFA) and carboxin.[3][5][6] This document provides detailed information on its mechanism of action, applications, and protocols for its use in studying Complex II function.

Mechanism of Action

This compound is a potent and selective inhibitor of the ubiquinone-binding site (Q-site) of Complex II.[1][7] This binding site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits of the complex.[1] By binding to this site, this compound physically blocks the access of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[1] This action effectively halts the succinate-ubiquinone reductase (SQR) activity of the complex.[5]

Kinetic analyses have shown that this compound exhibits a mixed-type inhibition pattern with respect to the ubiquinone analogue, UQ₂.[1][5] Its high specificity is highlighted by its minimal effect on other respiratory chain complexes, such as Complex I and III.[5]

cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) (FAD, Fe-S) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- AtpeninA5 This compound AtpeninA5->ComplexII Inhibits Q-site

Caption: this compound mechanism of action on Complex II.

Quantitative Data on this compound Inhibition

This compound is characterized by its low nanomolar inhibitory potency against Complex II from various sources.

Table 1: IC₅₀ Values of this compound for Complex II Activity

System/Source IC₅₀ Value (nM) Reference
Mammalian (Bovine Heart) Mitochondria 3.6 [5]
Mammalian (Rat Liver) Mitochondria 3.7 [5][7]
Isolated Rat Heart Mitochondria 3.3 [3]
Submitochondrial Particles (SMPs) 8.3 [8][9]
Isolated Mitochondria 9.3 [8][9]
Isolated Cardiomyocytes 8.5 [8][9]

| Nematode (A. suum) Mitochondria | 12 |[5][7] |

Table 2: Comparison of this compound Potency with Other Complex II Inhibitors

Inhibitor Target Site IC₅₀ Value (µM) Reference
This compound Ubiquinone-binding site 0.0036 [5]
Carboxin Ubiquinone-binding site 1.1 [5][6]
Thenoyltrifluoroacetone (TTFA) Ubiquinone-binding site 5.8 [5][6]
Malonate Succinate-binding site 40 [3]

| α-Tocopheryl succinate (α-TOS) | Not Specified | 42 |[3] |

Data for bovine heart mitochondria.

Applications in Research

Selective Inhibition of Complex II-driven Respiration

Due to its high specificity, this compound can be used to dissect the contribution of Complex II to overall mitochondrial respiration. In cellular oxygen consumption assays, such as those performed with an extracellular flux analyzer, the addition of this compound allows for the precise quantification of succinate-driven respiration.

Investigation of Reactive Oxygen Species (ROS) Production

Complex II is a known site of mitochondrial ROS production. This compound can be used to modulate and study this process. Inhibition at the Q-site by this compound can increase electron leakage upstream, leading to the formation of superoxide (B77818) from the FAD site of the enzyme.[10][11] This makes this compound a valuable tool for investigating the role of Complex II-derived ROS in both physiological and pathological signaling.[3][11]

Cardioprotection and Ischemia-Reperfusion Injury

Interestingly, this compound has been identified as a potent activator of mitochondrial ATP-sensitive potassium (mKATP) channels.[8][12] At concentrations well below those required for significant enzymatic inhibition of Complex II (e.g., 1 nM), this compound can activate mKATP channels, a key step in cardioprotective signaling pathways like ischemic preconditioning.[8][12][13] This dual function allows researchers to explore the intricate relationship between Complex II, ion channel regulation, and cellular protection against ischemia-reperfusion injury.[8][12][13]

AtpeninA5_low This compound (1 nM) ComplexII Complex II (SDH) AtpeninA5_low->ComplexII Interacts with AtpeninA5_high This compound (>5 nM) AtpeninA5_high->ComplexII Binds to Q-site mKATP mKATP Channel ComplexII->mKATP Regulates Inhibition Enzymatic Inhibition (Reduced Respiration, ROS ↑) ComplexII->Inhibition Activation Channel Opening mKATP->Activation Cardioprotection Cardioprotection Activation->Cardioprotection cluster_workflow Workflow: Complex II Activity Assay A Isolate Mitochondria (e.g., from tissue) C Add Mitochondria & This compound dilutions A->C B Prepare Reaction Buffer (KPi, KCN, DCPIP, UQ₂) B->C D Initiate with Succinate C->D E Measure ΔAbsorbance at 600 nm D->E F Calculate Activity Rate E->F G Plot Inhibition Curve & Determine IC₅₀ F->G

References

Atpenin A5: Preparation and Storage of Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Atpenin A5 is a potent and highly selective inhibitor of mitochondrial Complex II (succinate-ubiquinone oxidoreductase), making it a critical tool in mitochondrial research and drug development. Proper preparation and storage of this compound stock solutions are paramount to ensure its stability and efficacy in experimental settings. This application note provides a detailed protocol for the preparation and storage of this compound stock solutions, along with solubility and stability data to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a mycotoxin originally isolated from Penicillium sp. that exhibits potent inhibitory activity against the ubiquinone-binding site of mitochondrial Complex II. Its high specificity makes it an invaluable pharmacological tool for studying mitochondrial respiration, reactive oxygen species (ROS) production, and the role of Complex II in various physiological and pathological processes. To ensure reproducible and accurate experimental outcomes, it is crucial to handle this compound with care, starting with the correct preparation and storage of stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its physical properties, solubility, and storage conditions.

ParameterValueReference(s)
Molecular Weight 366.2 g/mol [1][2]
Appearance Crystalline solid[2]
Purity >95%[1]
Solubility in DMSO 100 mg/mL[3]
Solubility in Ethanol Soluble[1][2]
Solubility in Methanol Soluble[2]
Storage (Solid) -20°C under desiccating conditions; Stable for up to 12 months.[1]
Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 6 months. Protect from light.[4]

Experimental Protocols

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Safety Precautions

This compound should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare solutions in a well-ventilated area or a chemical fume hood.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies.

  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3662 mg of this compound (Molecular Weight = 366.2 g/mol ).

  • Dissolve in DMSO: Add the weighed this compound to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 0.3662 mg of this compound, add 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect the solutions from light.

Visualized Workflows and Pathways

This compound Stock Solution Workflow

The following diagram illustrates the workflow for preparing and storing an this compound stock solution.

AtpeninA5_Workflow cluster_prep Preparation cluster_storage Storage start Start: Solid this compound equilibrate Equilibrate to Room Temp start->equilibrate Prevent Condensation weigh Weigh this compound equilibrate->weigh Accurate Measurement dissolve Dissolve in Anhydrous DMSO weigh->dissolve Target Concentration vortex Vortex to Dissolve dissolve->vortex Ensure Homogeneity aliquot Aliquot into Single-Use Tubes vortex->aliquot Avoid Freeze-Thaw store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-Term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-Term

Caption: Workflow for this compound stock solution preparation and storage.

This compound Mechanism of Action

The diagram below depicts the inhibitory action of this compound on the mitochondrial electron transport chain.

AtpeninA5_MoA cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O Q->ComplexIII e- CytC->ComplexIV e- AtpeninA5 This compound AtpeninA5->ComplexII Inhibits Succinate Succinate Succinate->Fumarate e-

Caption: this compound inhibits Complex II of the electron transport chain.

Conclusion

The protocols and data provided in this application note offer a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and activity of this potent mitochondrial Complex II inhibitor, leading to more reliable and reproducible experimental results in mitochondrial research and drug discovery.

References

Troubleshooting & Optimization

Potential off-target effects of Atpenin A5 in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Atpenin A5 in cellular models. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most well-characterized off-target effect of this compound?

This compound is a highly potent and specific inhibitor of mitochondrial complex II (Succinate Dehydrogenase - SDH).[1][2][3][4] However, its most significant and widely reported off-target effect is the activation of mitochondrial ATP-sensitive potassium (mKATP) channels.[1][5][6][7] This effect is particularly important as it occurs at concentrations lower than those required to inhibit the enzymatic activity of complex II.[1][5][7]

Q2: At what concentrations can I expect to see the off-target activation of mKATP channels?

The activation of mKATP channels by this compound has been observed at concentrations as low as 1 nM in isolated cardiomyocytes.[1][3][5] This is a concentration at which bulk inhibition of complex II activity is not significant.[1][5] It is crucial to perform a dose-response analysis in your specific cellular model to determine the precise concentration at which this off-target effect becomes relevant.

Q3: How can I differentiate between the on-target (Complex II inhibition) and off-target (mKATP channel activation) effects of this compound in my experiments?

Distinguishing between these two effects is critical for accurate data interpretation. Here are some strategies:

  • Use of Antagonists: The effects mediated by mKATP channel activation can be blocked by mKATP channel antagonists such as 5-hydroxydecanoate (B1195396) (5HD) and glyburide.[1][5] Co-treatment of your cellular model with this compound and one of these antagonists can help to dissect the contribution of the mKATP channel.

  • Concentration Gradient: As the activation of mKATP channels occurs at lower concentrations than complex II inhibition, a careful dose-response study can help to identify the concentration window where only the off-target effect is predominant.[7]

  • Orthogonal Approaches: Use other complex II inhibitors with different mechanisms of action that are not known to activate mKATP channels to see if they replicate the observed phenotype.

Q4: Are there any other known off-target effects of this compound?

Based on current literature, this compound is considered a very specific inhibitor of complex II.[2][6] While the activation of mKATP channels is a well-documented off-target effect, widespread, non-specific off-target effects on other proteins, such as kinases, have not been prominently reported. However, as with any small molecule, the possibility of uncharacterized off-targets should not be entirely dismissed, especially at higher concentrations.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpected cardioprotective or cytoprotective effects at low nanomolar concentrations of this compound. The observed effect may be due to the off-target activation of mKATP channels rather than the inhibition of complex II.[1][5]1. Perform a co-treatment experiment with an mKATP channel antagonist (e.g., 5-hydroxydecanoate or glyburide). If the protective effect is diminished or abolished, it is likely mediated by mKATP channels.[1] 2. Measure complex II activity at the effective concentration of this compound to confirm if it is being significantly inhibited.
Discrepancy between the IC50 for complex II inhibition and the EC50 for a cellular phenotype. The cellular phenotype might be a result of the more potent, off-target mKATP channel activation.[7]1. Carefully determine the dose-response curves for both complex II inhibition and the cellular phenotype in your model system. 2. If the curves are significantly different, consider the involvement of the mKATP channel and test with antagonists.
This compound shows no effect on a cellular process expected to be sensitive to complex II inhibition. The concentration of this compound used may be too low to achieve significant inhibition of complex II, or the cellular model may have compensatory mechanisms.1. Increase the concentration of this compound into the range known to inhibit complex II (see table below). 2. Confirm complex II inhibition in your cellular model using a direct enzymatic assay.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound for its primary target, mitochondrial complex II.

System Parameter Value (nM) Reference
Submitochondrial Particles (SMPs)IC508.3[1]
Isolated MitochondriaIC509.3[1]
Isolated CardiomyocytesIC508.5[1]
Nematode MitochondriaIC5012[6]
Mammalian MitochondriaIC503.7[6]
Bovine Heart Mitochondria (SDH activity)IC505.5[4]
Bovine Heart Mitochondria (SQR activity)KiLow nanomolar[4]

Key Experimental Protocols

Protocol 1: Determination of this compound IC50 for Succinate (B1194679) Dehydrogenase (SDH) Activity in Isolated Mitochondria

Objective: To determine the concentration of this compound that inhibits 50% of the SDH activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Potassium succinate (10 mM)

  • Potassium cyanide (1 mM) (to inhibit complex IV)

  • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

  • Ubiquinone analog (e.g., UQ₂) (90 µM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analog.

  • Add isolated mitochondria to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells.

  • Initiate the reaction by adding succinate.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Protocol 2: Assessment of mKATP Channel Opening using a Mitochondrial Swelling Assay

Objective: To determine if this compound induces mKATP channel opening in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • K⁺-based swelling buffer (e.g., containing KCl)

  • Na⁺-based control buffer (e.g., containing NaCl)

  • ATP

  • This compound

  • mKATP channel antagonist (e.g., 5-hydroxydecanoate - 5HD)

  • Spectrophotometer

Procedure:

  • Resuspend isolated mitochondria in the K⁺-based swelling buffer.

  • Measure the baseline absorbance at 540 nm. A decrease in absorbance indicates mitochondrial swelling.

  • Add ATP to inhibit the mKATP channel, which should prevent swelling.

  • In the presence of ATP, add this compound and monitor for a decrease in absorbance, which would indicate that this compound is overriding the ATP-induced inhibition and opening the mKATP channel.

  • To confirm the specificity, in a separate experiment, pre-incubate the mitochondria with an mKATP channel antagonist (5HD) before adding this compound. The antagonist should prevent the this compound-induced swelling.

  • As a negative control, perform the experiment in a Na⁺-based buffer. No significant swelling should be observed, as the channel is selective for K⁺.[1]

Visualizations

Atpenin_A5_On_vs_Off_Target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect Atpenin_A5_high This compound (High nM range) Complex_II Mitochondrial Complex II (SDH) Atpenin_A5_high->Complex_II Inhibits Atpenin_A5_low This compound (Low nM range, e.g., 1 nM) ETC Electron Transport Chain Inhibition Complex_II->ETC mKATP Mitochondrial ATP-sensitive K+ Channel Atpenin_A5_low->mKATP Activates Cardioprotection Cardioprotection mKATP->Cardioprotection

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Check_Concentration Is this compound concentration in the low nM range? Start->Check_Concentration Co_treat Co-treat with mKATP antagonist (e.g., 5HD) Check_Concentration->Co_treat Yes Measure_Complex_II Directly measure Complex II activity at the effective concentration. Check_Concentration->Measure_Complex_II No Phenotype_Blocked Is the phenotype blocked? Co_treat->Phenotype_Blocked Off_Target Conclusion: Phenotype is likely due to off-target mKATP activation. Phenotype_Blocked->Off_Target Yes On_Target Conclusion: Phenotype is likely due to on-target Complex II inhibition. Phenotype_Blocked->On_Target No Measure_Complex_II->On_Target

Caption: Troubleshooting workflow for this compound effects.

Mitochondrial_Swelling_Assay cluster_protocol Mitochondrial Swelling Assay Protocol cluster_results Expected Results Mito Isolated Mitochondria in K+ Buffer ATP Add ATP Mito->ATP Step 1 Antagonist Add mKATP Antagonist (5HD) Mito->Antagonist Atpenin_A5 Add this compound ATP->Atpenin_A5 Step 2 Measure_Swelling Measure Swelling (Decrease in Absorbance) Atpenin_A5->Measure_Swelling Step 3 Antagonist->Atpenin_A5 Control Result2 ATP + this compound: Swelling Occurs Result1 ATP alone: No Swelling Result3 Antagonist + this compound: No Swelling

Caption: Experimental workflow for the mitochondrial swelling assay.

References

Optimizing Atpenin A5 treatment duration for specific experimental outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atpenin A5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly specific inhibitor of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH).[1][2] It binds to the ubiquinone (Q)-binding site of complex II, physically blocking the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone. This inhibition effectively uncouples the tricarboxylic acid (TCA) cycle from the electron transport chain at complex II.

Q2: What is the typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is in the low nanomolar range, making it a very potent inhibitor. However, the exact value can vary depending on the experimental system.

SystemIC50 Value
Mammalian Mitochondria (bovine heart SQR activity)3.7 nM[3]
Mammalian Mitochondria (bovine heart SDH activity)5.5 nM[1]
Nematode Mitochondria (A. suum QFR activity)12 nM[1][3]
Submitochondrial particles (SMPs)8.3 nM[2]
Isolated Cardiomyocytes8.5 nM[2]

Q3: How does this compound treatment lead to the stabilization of HIF-1α?

Inhibition of mitochondrial complex II by this compound can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). A functional mitochondrial electron transport chain is necessary for the degradation of HIF-1α under normoxic conditions.[4][5] By inhibiting complex II, this compound disrupts the electron transport chain, which can lead to a state that mimics hypoxia, thereby inhibiting the prolyl hydroxylase (PHD) enzymes responsible for HIF-1α degradation. This results in the accumulation and stabilization of HIF-1α, even in the presence of oxygen.

Q4: What are the potential off-target effects of this compound?

While this compound is known for its high specificity for complex II, some studies have reported effects that may be independent of its inhibitory action on SDH activity. For instance, at very low concentrations (e.g., 1 nM), this compound has been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels and provide cardioprotection, an effect that was not correlated with complex II inhibition at that concentration.[6][7][8] It is crucial to consider the concentration and treatment duration to minimize potential off-target effects.

Troubleshooting Guide: Optimizing this compound Treatment Duration

Optimizing the treatment duration with this compound is critical for obtaining reliable and reproducible data. The ideal duration depends on the specific experimental outcome you are investigating.

Problem: I am not observing the expected effect after this compound treatment.

  • Possible Cause 1: Inappropriate treatment duration for the intended outcome.

    • Solution: The optimal incubation time varies depending on whether you are studying direct enzymatic inhibition, downstream signaling events, or long-term cellular responses.

      • For direct inhibition of SDH activity: Shorter incubation times (e.g., minutes to a few hours) are generally sufficient.

      • For signaling events (e.g., HIF-1α stabilization): Intermediate incubation times are typically required. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the peak response time. Maximum HIF-1α induction often occurs around 4-8 hours after treatment with hypoxia-inducing agents.[2]

      • For cellular outcomes (e.g., cytotoxicity, anti-proliferative effects): Longer incubation times (e.g., 24, 48, 72 hours) are usually necessary to observe significant changes in cell viability or growth.[9][10]

  • Possible Cause 2: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The effective concentration can vary between cell types.

  • Possible Cause 3: Instability of this compound in the culture medium.

    • Solution: While generally stable, the stability of any small molecule can be affected by the components of the cell culture medium and incubation conditions. It is advisable to prepare fresh stock solutions and dilute them into the medium immediately before each experiment. For long-term experiments, consider replenishing the medium with fresh this compound.

Problem: I am observing high levels of cytotoxicity even at short treatment times.

  • Possible Cause 1: The cell line is highly sensitive to mitochondrial inhibition.

    • Solution: Reduce the concentration of this compound. Even nanomolar concentrations can be sufficient to inhibit complex II. Perform a dose-response and time-course experiment to find a concentration and duration that produce the desired effect without causing excessive cell death.

  • Possible Cause 2: The observed cytotoxicity is an intended outcome, but the timing needs optimization.

    • Solution: If you are studying the cytotoxic effects of this compound, a time-course experiment is essential to characterize the kinetics of cell death. Measure viability at multiple time points (e.g., 12, 24, 48, 72 hours) to determine the onset and progression of cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and not reach confluency by the end. Incubate for 18-24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blotting following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Lysate Collection and Clarification: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.

Visualizations

Atpenin_A5_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII AtpeninA5 This compound AtpeninA5->ComplexII Inhibits

Caption: Mechanism of this compound inhibition of mitochondrial complex II.

HIF1a_Stabilization_Pathway cluster_nucleus AtpeninA5 This compound ComplexII Mitochondrial Complex II AtpeninA5->ComplexII ETC Disrupted Electron Transport Chain ComplexII->ETC inhibition leads to PHD Prolyl Hydroxylases (PHDs) ETC->PHD inhibition of HIF1a_p HIF-1α (hydroxylated) PHD->HIF1a_p hydroxylates VHL VHL E3 Ligase HIF1a_p->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_s HIF-1α (stabilized) Nucleus Nucleus HIF1a_s->Nucleus HRE Hypoxia Response Element (HRE) HIF1a_s->HRE bind to HIF1b HIF-1β HIF1b->HRE bind to GeneTx Target Gene Transcription HRE->GeneTx

Caption: this compound-induced stabilization of HIF-1α signaling pathway.

Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected Outcome? Start->Problem Cause1 Inappropriate Treatment Duration? Problem->Cause1 Yes End Optimized Experiment Problem->End No Cause2 Suboptimal Concentration? Cause1->Cause2 No Solution1 Perform Time-Course Experiment Cause1->Solution1 Yes Cause3 Compound Instability? Cause2->Cause3 No Solution2 Perform Dose-Response Experiment Cause2->Solution2 Yes Solution3 Prepare Fresh Solutions Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for optimizing this compound experiments.

References

Atpenin A5 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atpenin A5. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent or unexpected after this compound treatment. What could be the cause?

A1: Inconsistent cell viability can stem from several factors. This compound is a potent inhibitor of mitochondrial complex II (Succinate Dehydrogenase - SDH), which is crucial for cellular respiration.[1][2] However, it also has a secondary, potent effect as an activator of mitochondrial ATP-sensitive potassium (mKATP) channels.[3][4] This dual mechanism is highly concentration-dependent.

  • Low Concentrations (e.g., ~1 nM): At these concentrations, this compound can activate mKATP channels without significantly inhibiting complex II.[3][4] This can be cytoprotective, particularly in models of ischemia-reperfusion injury, which may lead to an unexpected increase or no change in cell viability.[3][4]

  • Higher Concentrations (IC50 ~3.7-10 nM): At these concentrations, the primary effect is the inhibition of complex II, leading to decreased cellular respiration and, typically, reduced cell viability or proliferation, especially in cancer cell lines.[1][2]

Therefore, the observed effect on cell viability is a balance between these two opposing actions, dictated by the concentration used and the specific cell model.

Q2: I am seeing different IC50 values for this compound across different cell lines or tissues. Why is this?

A2: Variation in IC50 values is expected and can be attributed to several factors:

  • Metabolic Profile: Cells with a higher reliance on oxidative phosphorylation will be more sensitive to complex II inhibition than cells that are highly glycolytic.

  • Mitochondrial Density: The number of mitochondria per cell can influence the overall sensitivity to a mitochondrial inhibitor.

  • Drug Efflux and Metabolism: Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) or cellular metabolism of this compound can alter its effective intracellular concentration.

  • Experimental Conditions: Factors such as cell density, incubation time, and the specific viability assay used can all influence the calculated IC50 value.

Q3: Is this compound expected to increase or decrease Reactive Oxygen Species (ROS) production?

A3: The effect of this compound on ROS production can be complex and context-dependent. Inhibition of complex II can lead to an increase in ROS due to the back-up of electrons in the electron transport chain.[2] However, the specific outcome can depend on the cell type and metabolic state. In some cancer cells, this compound has been shown to induce ROS production, which contributes to its anti-proliferative effects.[5] Conversely, in some contexts, such as ischemia-reperfusion injury, inhibitors of complex II have been associated with a reduction in ROS production.

Troubleshooting Common Experimental Issues

Issue 1: No effect on cell viability observed.

  • Possible Cause: The concentration of this compound may be too low, or the cytoprotective effect of mKATP channel activation may be masking the cytotoxic effect of complex II inhibition.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

    • Verify Compound Activity: Ensure the this compound stock solution is correctly prepared and has not degraded. Storage at -20°C or -80°C is recommended.[1][6]

    • Use a Positive Control: Include a known inducer of cell death in your experimental setup to validate the assay.

    • Consider the Assay Time Point: The effects of inhibiting cellular respiration may take time to manifest as a decrease in cell viability. Consider extending the incubation time (e.g., 24, 48, 72 hours).

Issue 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating to ensure an equal number of cells are added to each well.

    • Proper Mixing: When adding this compound, mix gently but thoroughly to ensure even distribution in the well.

    • Minimize Edge Effects: To reduce evaporation and temperature fluctuations, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound's inhibition of mitochondrial complex II in various systems.

System/ModelIC50 Value (nM)Reference
Mammalian Mitochondria3.7
Nematode Mitochondria12
Bovine Heart Mitochondria3.3[2]
Submitochondrial Particles (SMPs)8.3[1][6]
Isolated Mitochondria9.3[1][6]
Isolated Cardiomyocytes8.5[1][6]
General Reported Range~10[1]

Experimental Protocols

Key Experiment 1: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of a cell line.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[7][8]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Key Experiment 2: Mitochondrial Complex II Activity Assay

Objective: To measure the direct inhibitory effect of this compound on complex II (succinate-ubiquinone oxidoreductase) activity.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, a substrate (succinate), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP).[9][10]

  • Inhibitor Pre-incubation: Pre-incubate the isolated mitochondria with various concentrations of this compound.

  • Assay Initiation: Initiate the reaction by adding a ubiquinone analog (e.g., Coenzyme Q2).[9] To isolate complex II activity, other respiratory complexes should be inhibited (e.g., complex IV with potassium cyanide).[9][10]

  • Spectrophotometric Measurement: Measure the reduction of DCIP over time by monitoring the decrease in absorbance at 600 nm.[10]

  • Data Analysis: Calculate the rate of DCIP reduction for each this compound concentration. Plot the activity (as a percentage of the control) against the inhibitor concentration to determine the IC50 value.

Visualizations

This compound Mechanism of Action and Signaling Pathways

Atpenin_A5_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Cellular_Effects Cellular Effects Atpenin_A5 This compound Complex_II Complex II (SDH) Atpenin_A5->Complex_II Inhibition (High Conc.) mKATP mKATP Channel Atpenin_A5->mKATP Activation (Low Conc.) Complex_I Complex I UQ UQ Complex_I->UQ e- Complex_II->UQ e- ROS Increased ROS Complex_II->ROS Electron Leak Dec_ATP Decreased ATP Complex_II->Dec_ATP Inhibition of ETC Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient UQ->Complex_III Succinate Succinate Succinate->Complex_II e- Fumarate Fumarate Cytoprotection Cytoprotection mKATP->Cytoprotection ATP ATP ATP_Synthase->ATP Dec_Proliferation Decreased Proliferation Dec_ATP->Dec_Proliferation

Caption: Dual mechanism of this compound on mitochondrial function.

Experimental Workflow for this compound Treatment and Analysis

Atpenin_A5_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed_plate Seed Cells in 96-well Plate start->seed_plate treat Treat with this compound Dose-Response seed_plate->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT/ATP Assay) incubate->viability ros ROS Measurement (e.g., DCFDA) incubate->ros mito_function Mitochondrial Function (e.g., Seahorse) incubate->mito_function analyze Data Analysis (IC50, etc.) viability->analyze ros->analyze mito_function->analyze end End: Interpret Results analyze->end Troubleshooting_Viability start Unexpected Viability Result (e.g., No Effect or Increased Viability) check_conc Is this compound concentration in the low nM range? start->check_conc mk_atp_effect Possible mKATP-mediated cytoprotection. Consider using a mKATP blocker (e.g., 5-HD). check_conc->mk_atp_effect Yes increase_conc Increase this compound concentration (perform full dose-response). check_conc->increase_conc No check_time Is incubation time sufficient (>= 24h)? check_assay Is the viability assay validated? check_time->check_assay Yes increase_time Increase incubation time (48h, 72h). check_time->increase_time No validate_assay Run positive/negative controls for the assay. check_assay->validate_assay No review_protocol Review cell seeding and dosing protocol. check_assay->review_protocol Yes increase_conc->check_time

References

How to minimize Atpenin A5 cytotoxicity in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Atpenin A5 cytotoxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent and highly specific inhibitor of mitochondrial respiratory chain Complex II (Succinate Dehydrogenase)[1][2]. Its primary cytotoxic effect stems from the inhibition of the ubiquinone-binding site of Complex II, which leads to a disruption of the electron transport chain. This disruption increases the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death)[3][4].

Q2: Is the cytotoxicity of this compound cell-type specific?

A2: Yes, the cytotoxic effect of this compound can be cell-type specific. Some studies suggest that certain cancer cell lines may be more sensitive to Complex II inhibition than normal, non-cancerous cell lines[3][5]. This selectivity is an area of active research. When encountering high cytotoxicity, testing this compound in different cell lines can help determine if the toxicity is a general phenomenon or specific to your current model.

Q3: At what concentration does this compound typically show cytotoxic effects?

A3: this compound is a very potent inhibitor with IC50 values (the concentration that inhibits 50% of Complex II activity) in the low nanomolar range (typically 3.7-10 nM for mammalian mitochondria)[2][4]. Cytotoxicity is often observed at concentrations at or above the IC50 value. However, the exact cytotoxic concentration is highly dependent on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific long-term study. Interestingly, at very low concentrations (e.g., 1 nM), this compound has been shown to have protective effects in some models, such as activating mitochondrial KATP channels in cardiomyocytes, without inhibiting Complex II[6].

Q4: Can I use this compound for long-term studies?

A4: Yes, but careful optimization is required to maintain cell viability over extended periods. Continuous exposure to concentrations that significantly inhibit Complex II will likely lead to cumulative toxicity. Strategies to minimize this include using the lowest effective concentration, supplementing the culture media with antioxidants or alternative energy sources, and potentially employing intermittent dosing schedules.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

Initial Assessment:

  • Morphological Changes: Observe cells under a microscope for signs of stress, such as rounding, detachment, vacuolization, and increased debris.

  • Quantitative Viability Assays: Use assays like MTT, resazurin, or LDH release to quantify the extent of cell death.

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inhibitor concentration is too high. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.To identify the lowest concentration that achieves the desired biological effect without causing excessive cell death over the intended duration of the experiment.
Prolonged, continuous exposure leads to cumulative toxicity. 1. Reduce Incubation Time: Determine the minimum time required to achieve the desired effect. 2. Implement Intermittent Dosing: Consider a dosing schedule such as 24 hours on, 24-48 hours off with fresh media.To allow cells to recover from the metabolic stress induced by Complex II inhibition, potentially reducing the buildup of toxic byproducts and ROS-induced damage.
Oxidative stress due to increased ROS production. Co-treat with antioxidants. See the "Experimental Protocols" section for recommended supplements and concentrations.To neutralize the excess reactive oxygen species generated by the inhibition of the electron transport chain, thereby reducing oxidative damage to cellular components.
Depletion of essential nutrients and accumulation of toxic byproducts. Replace the culture medium containing fresh this compound every 24-48 hours.To replenish nutrients consumed by the cells and remove metabolic waste and potential toxic byproducts of the inhibitor, which can contribute to cytotoxicity in long-term cultures.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.High concentrations of solvents can be independently toxic to cells and confound the results of the experiment.
Cell model is highly sensitive to mitochondrial inhibition. Consider using a different cell line that may be more resistant to mitochondrial stress.Cell lines have varying dependencies on oxidative phosphorylation and different antioxidant capacities. A more robust cell line may tolerate long-term Complex II inhibition better.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a dose-response and time-course experiment to identify the highest concentration of this compound that can be used in long-term studies without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Resazurin or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 1 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Time-Course Viability Measurement: a. At various time points (e.g., 24, 48, 72, 96, and 120 hours), perform a cell viability assay according to the manufacturer's instructions. b. For each time point, a separate set of plates should be used.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration for each time point to generate dose-response curves. c. From these curves, determine the highest concentration that maintains a high level of cell viability (e.g., >90%) at your desired experimental endpoint.

Protocol 2: Mitigating this compound Cytotoxicity with Media Supplementation

This protocol provides recommendations for supplementing cell culture media to reduce the cytotoxic effects of this compound.

Recommended Supplements:

Supplement Recommended Starting Concentration Rationale References
Sodium Pyruvate (B1213749) 1-10 mMActs as an antioxidant, neutralizes peroxides, and can be used as an alternative energy source to bypass the inhibited Complex II.[7][8][9][7][8][9]
N-Acetylcysteine (NAC) 1-5 mMA precursor to the antioxidant glutathione (B108866) (GSH), which helps to neutralize ROS and reduce oxidative stress.[10][11][12][13][14][10][11][12][13][14]
Coenzyme Q10 (Ubiquinone) 5-10 µMA component of the electron transport chain and a potent antioxidant that can help to restore mitochondrial function and reduce oxidative stress.[15][16][17][18][19][15][16][17][18][19]

Procedure:

  • Prepare your complete culture medium supplemented with the desired antioxidant(s) at the recommended concentration.

  • When treating your cells with this compound, use this supplemented medium.

  • For long-term experiments, replace the medium with fresh supplemented medium containing this compound every 24-48 hours.

  • Always include control groups: no treatment, this compound alone, and supplement(s) alone to assess any independent effects of the supplements on your cells.

Visualizations

experimental_workflow Workflow for Determining and Using a Non-Toxic this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_long_term_exp Long-Term Experiment seed_cells Seed cells in 96-well plates prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells Add to cells incubate Incubate for multiple time points (24-120h) treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay plot_curves Plot dose-response curves viability_assay->plot_curves determine_conc Determine optimal non-toxic concentration plot_curves->determine_conc use_conc Use optimal concentration with media supplements determine_conc->use_conc Proceed to long-term study

Caption: A systematic workflow to determine and use a non-toxic this compound concentration.

atpenin_a5_cytotoxicity_pathway This compound-Induced Apoptotic Signaling Pathway Atpenin_A5 This compound Complex_II Mitochondrial Complex II Atpenin_A5->Complex_II Inhibits ETC_disruption Electron Transport Chain Disruption Complex_II->ETC_disruption ROS Increased ROS (Oxidative Stress) ETC_disruption->ROS Mitochondrial_damage Mitochondrial Damage ROS->Mitochondrial_damage Bax_Bak Bax/Bak Activation Mitochondrial_damage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Antioxidants Antioxidants (Pyruvate, NAC, CoQ10) Antioxidants->ROS Neutralize

Caption: this compound inhibits Complex II, leading to ROS production and apoptosis.

troubleshooting_logic Troubleshooting Logic for this compound Cytotoxicity start High Cytotoxicity Observed? dose_response Perform Dose-Response & Time-Course start->dose_response Yes end Optimized Long-Term Experiment start->end No supplements Add Media Supplements (Pyruvate, NAC, CoQ10) dose_response->supplements If toxicity persists media_change Increase Frequency of Media Replacement supplements->media_change And/Or supplements->end Toxicity Minimized intermittent_dosing Consider Intermittent Dosing Schedule media_change->intermittent_dosing And/Or media_change->end Toxicity Minimized change_cell_line Test a Different Cell Line intermittent_dosing->change_cell_line If still cytotoxic intermittent_dosing->end Toxicity Minimized change_cell_line->end Toxicity Minimized

Caption: A logical workflow for troubleshooting and minimizing this compound cytotoxicity.

References

Atpenin A5 Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability and handling of Atpenin A5 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: this compound is a hydrophobic compound and requires specific storage conditions to maintain its integrity. For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least three to four years.[1] Stock solutions are typically prepared in anhydrous organic solvents such as DMSO, ethanol, or methanol.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2] It is crucial to use a fresh, high-quality grade of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility and stability of the compound. When preparing a stock solution in DMSO, sonication may be necessary to ensure complete dissolution.[2]

Q3: How stable are this compound stock solutions in DMSO?

A: When stored properly, this compound stock solutions in DMSO maintain their stability. For optimal long-term stability, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[2] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q4: Can I store this compound in aqueous buffers?

A: It is not recommended to store this compound in aqueous solutions for more than a day. Due to its hydrophobic nature, this compound has very low solubility in water, and its stability in aqueous buffers is limited. For experiments requiring the use of aqueous buffers, it is best to prepare fresh dilutions from a DMSO stock solution immediately before use.

Q5: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Possible Cause 1: Poor aqueous solubility. this compound is a hydrophobic molecule and will precipitate out of solution when its concentration exceeds its solubility limit in an aqueous environment.

Solution:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Stepwise dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your experimental buffer, then add this to the final solution. This gradual change in solvent polarity can help keep the compound in solution.

  • Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the buffer: Using a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve the solubility of compounds.

Possible Cause 2: High final DMSO concentration. While DMSO aids in the initial dissolution, a high final concentration in the aqueous solution can still lead to precipitation upon further dilution and can be toxic to cells.

Solution:

  • Minimize final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup. If necessary, prepare a more dilute stock solution in DMSO to achieve the desired final concentration of this compound with a low percentage of the organic solvent.

Issue: Loss of this compound activity in an experiment.

Possible Cause 1: Degradation in aqueous buffer. this compound, being a pyridinone derivative, may be susceptible to hydrolysis, especially at non-neutral pH. Prolonged incubation in aqueous buffers can lead to its degradation.

Solution:

  • Prepare fresh dilutions: Always prepare the final working solution of this compound in your experimental buffer immediately before starting your experiment.

  • Maintain optimal pH: While specific data is limited, pyridinone structures can be sensitive to pH. It is advisable to use buffers within a neutral pH range (e.g., pH 7.2-7.5) unless your experimental design requires otherwise.

Possible Cause 2: Improper storage of stock solution. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of the this compound stock solution.

Solution:

  • Aliquot stock solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.

  • Adhere to recommended storage temperatures: Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDuration
Solid--20°C≥ 3 years[1]
Stock SolutionAnhydrous DMSO-80°CUp to 6 months[2]
-20°CUp to 1 month[2]
Working DilutionAqueous BufferUse immediatelyNot recommended for storage

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO100 mg/mL (273.04 mM)[2]
EthanolSoluble
MethanolSoluble
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your experimental aqueous buffer to the desired temperature (e.g., 37°C).

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment solid Solid this compound (-20°C) dissolve Dissolve in Anhydrous DMSO solid->dissolve 1. Prepare Stock stock DMSO Stock Solution (-80°C or -20°C) dilute Dilute in Aqueous Buffer (Vortexing) stock->dilute 3. Prepare Working Solution (Use Immediately) aliquot Aliquot into Single-Use Vials dissolve->aliquot 2. Aliquot assay Perform Experiment (e.g., Cell-based Assay) dilute->assay 4. Add to Assay troubleshooting_precipitation start Precipitation Observed in Aqueous Buffer cause1 Possible Cause: Poor Aqueous Solubility start->cause1 cause2 Possible Cause: High Final DMSO Concentration start->cause2 solution1a Solution: Lower Final Concentration cause1->solution1a solution1b Solution: Stepwise Dilution cause1->solution1b solution1c Solution: Vortex During Dilution cause1->solution1c solution2 Solution: Keep Final DMSO <0.5% cause2->solution2 signaling_pathway atpenin This compound complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) atpenin->complex_ii Inhibits electron_transport Electron Transport Chain complex_ii->electron_transport Component of atp_production ATP Production electron_transport->atp_production Drives

References

Addressing variability in Atpenin A5 potency between cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the variability in Atpenin A5 potency observed between different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase, SDH).[1][2] Its primary mechanism of action is to bind to the ubiquinone-binding (Q-site) of Complex II, which blocks the transfer of electrons from succinate (B1194679) to ubiquinone.[3] This inhibition of the electron transport chain disrupts mitochondrial respiration and cellular energy metabolism. This compound has demonstrated inhibitory activity in the low nanomolar range for mammalian mitochondria.[4]

Q2: Why do I observe different IC50 values for this compound in different cell lines?

The potency of this compound, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly across different cell lines. This variability is not unexpected and can be attributed to a combination of biological and experimental factors.

Biological Factors:

  • Mitochondrial Mass and Function: Cells with a higher mitochondrial density or a greater reliance on oxidative phosphorylation for energy production may exhibit increased sensitivity to this compound.[5][6]

  • Metabolic Phenotype: The metabolic state of a cell, whether it primarily relies on glycolysis or oxidative phosphorylation, can influence its susceptibility to mitochondrial inhibitors.[7][8] Cancer cells, for instance, often exhibit a shift towards glycolysis (the Warburg effect), which might alter their dependence on mitochondrial respiration and thus their sensitivity to this compound.[8][9]

  • Expression Levels of Complex II Subunits: Variations in the expression or presence of mutations in the subunits of Complex II (SDHA, SDHB, SDHC, SDHD) between cell lines could potentially affect the binding affinity of this compound.

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters in certain cell lines can lead to increased efflux of this compound, thereby reducing its intracellular concentration and apparent potency.

Experimental Factors:

  • Cell Density: The density at which cells are seeded for an experiment can significantly impact their metabolic state and proliferation rate, which in turn can affect drug sensitivity.[6]

  • Cell Culture Media Composition: The nutrient availability in the culture medium, such as glucose and glutamine concentrations, can influence a cell's metabolic pathways and its response to metabolic inhibitors.[10]

  • Duration of Drug Exposure: The length of time cells are treated with this compound can influence the observed IC50 value.

  • Assay Type and Endpoint: Different cell viability or cytotoxicity assays (e.g., MTT, CellTiter-Glo, real-time confluence) measure different aspects of cellular health and can yield varying results.[11][12][13]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot variability in this compound potency.

Problem: Inconsistent IC50 values for this compound between experiments with the same cell line.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Standardize the cell seeding density for all experiments. Ensure even cell distribution in the wells.
Variations in Cell Culture Conditions Use the same batch of cell culture medium, serum, and supplements for all related experiments. Monitor and control incubator CO2 levels and temperature.
Differences in Drug Preparation and Storage Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light to prevent degradation.[1]
Assay Variability Ensure consistent incubation times for the assay readout. Use a positive and negative control in every experiment to monitor assay performance.

Problem: Significant differences in this compound potency between different cell lines.

Possible Cause Investigative Step
Different Mitochondrial Content Quantify mitochondrial mass in your cell lines using a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green) and flow cytometry.
Varying Reliance on Oxidative Phosphorylation Perform a Seahorse XF Cell Mito Stress Test to assess the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell lines. This will provide insight into their relative dependence on mitochondrial respiration versus glycolysis.
Differential Expression of Complex II Analyze the protein expression levels of Complex II subunits (e.g., SDHB) in your cell lines using Western blotting.
Presence of Drug Efflux Pumps Investigate the expression of common MDR transporters (e.g., P-glycoprotein) in your cell lines. You can also test the effect of co-treating with a known MDR inhibitor.

Data Presentation

Table 1: Reported IC50 Values of this compound

TargetSystemIC50 ValueReference
Mitochondrial Complex II (SQR activity)Bovine Heart Mitochondria3.7 nM[4]
Mitochondrial Complex II (SQR activity)Nematode Mitochondria12 nM[4]
Mitochondrial Complex II (SDH activity)Bovine Heart Mitochondria5.5 nM[14]
Cell Growth InhibitionCardiomyocytes8.5 nM[1]
Cell Growth InhibitionSubmitochondrial Particles (SMPs)8.3 nM[1]
Cell Growth InhibitionMitochondria9.3 nM[1]
Cell Growth InhibitionDU-145 (Prostate Cancer)Varies (Potent anti-proliferative activity)[15]
Cell Growth InhibitionPC3 (Prostate Cancer)Varies (Potent anti-proliferative activity)[16]
Cell Growth Inhibition22Rv1 (Prostate Cancer)Varies (Potent anti-proliferative activity)[16]
Cell Growth InhibitionCalu-3Varies[11]
Cell Growth InhibitionHuh7.5Varies[11]
Cell Growth InhibitionA549Varies[11]

Note: IC50 values for cell growth inhibition can be highly dependent on the specific experimental conditions as outlined in this guide.

Experimental Protocols

1. Protocol: Measuring Mitochondrial Complex II Activity

This protocol is adapted from standard spectrophotometric assays for Complex II activity.[17][18]

Objective: To determine the inhibitory effect of this compound on Complex II activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

  • Succinate (substrate)

  • Decylubiquinone (electron acceptor)

  • DCPIP (2,6-dichlorophenolindophenol) (indicator dye)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.

  • Add isolated mitochondria to the reaction mixture.

  • Add DCPIP and decylubiquinone.

  • Initiate the reaction by adding succinate.

  • Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to Complex II activity.

  • To determine the IC50 of this compound, perform the assay with a range of this compound concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity.

2. Protocol: Cell Viability Assay (MTT Assay)

This is a common colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[12][19]

Objective: To determine the IC50 of this compound for cell viability in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Mandatory Visualizations

AtpeninA5_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol e- Increased_ROS Increased ROS Complex_II->Increased_ROS Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Complex_III Complex III Ubiquinol->Complex_III ETC Electron Transport Chain Complex_III->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Reduced_ATP Reduced ATP Production Atpenin_A5 This compound Atpenin_A5->Inhibition Inhibition->Complex_II Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Reduced_ATP->Cell_Cycle_Arrest Apoptosis Apoptosis Increased_ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Seeding 2. Cell Seeding (Standardized Density) Cell_Culture->Seeding Drug_Prep 3. This compound Serial Dilution Treatment 4. Drug Incubation (Defined Duration) Drug_Prep->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Mito_Function_Assay 5b. Mitochondrial Function Assay (e.g., Seahorse, Complex II Activity) Treatment->Mito_Function_Assay Data_Acquisition 6. Data Acquisition (e.g., Absorbance, OCR) Viability_Assay->Data_Acquisition Mito_Function_Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc Interpretation 8. Interpretation of Results IC50_Calc->Interpretation

Caption: Experimental workflow for assessing this compound potency.

Troubleshooting_Logic cluster_Troubleshoot_Experimental Troubleshoot Experimental Parameters cluster_Investigate_Biological Investigate Biological Differences Start Inconsistent this compound Potency Observed Question1 Variability between replicates of the same cell line? Start->Question1 Question2 Variability between different cell lines? Start->Question2 Check_Density Standardize Cell Seeding Density Question1->Check_Density Yes Assess_Mito Quantify Mitochondrial Mass Question2->Assess_Mito Yes Check_Media Ensure Consistent Culture Media Check_Density->Check_Media Check_Drug Verify Drug Stock Integrity Check_Media->Check_Drug Check_Assay Validate Assay Protocol Check_Drug->Check_Assay Assess_Metabolism Analyze Metabolic Phenotype (Seahorse) Assess_Mito->Assess_Metabolism Assess_ComplexII Check Complex II Expression Assess_Metabolism->Assess_ComplexII

Caption: Troubleshooting logic for this compound potency variability.

References

Potential for Atpenin A5 degradation and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Atpenin A5 and guidance on how to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potent and highly selective inhibitor of mitochondrial Complex II (succinate dehydrogenase).[1] Its stability is a critical concern because degradation can lead to a loss of inhibitory activity, resulting in inaccurate and irreproducible experimental outcomes. Factors such as improper storage, temperature fluctuations, light exposure, and suboptimal solvent conditions can contribute to its degradation.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed container under desiccating conditions at -20°C for long-term storage.[2] Following these recommendations, the solid compound is reported to be stable for up to 12 months to 4 years.[3][4]

Q3: What is the best way to prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] To prepare a stock solution, dissolve solid this compound in newly opened, anhydrous DMSO.[5] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to minimize oxidation.[4][5] Store stock solutions in small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. For optimal stability, protect solutions from light.[5]

Q4: What are the recommended storage temperatures and durations for this compound stock solutions?

A4: The stability of this compound stock solutions is temperature-dependent. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended, which can preserve stability for up to six months.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reduced or No Inhibitory Effect Observed

If you observe a diminished or complete loss of this compound's expected inhibitory effect on mitochondrial Complex II, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Degradation of Solid Compound - Verify the expiration date and storage conditions of the solid material. - Ensure the vial was tightly sealed and stored under desiccating conditions at -20°C.
Stock Solution Degradation - Confirm the age and storage conditions of your stock solution (see stability table below). - Avoid repeated freeze-thaw cycles by using small, single-use aliquots. - Always use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility and stability.[5] - Protect stock solutions from light by using amber vials or wrapping vials in foil.
Working Solution Instability - Prepare working dilutions in your experimental buffer or media immediately before use. - Minimize the time the working solution is kept at room temperature or 37°C. - If possible, run a time-course experiment to assess the stability of this compound in your specific aqueous medium at the experimental temperature.
Precipitation in Aqueous Media - When diluting a DMSO stock solution into aqueous buffer, precipitation can occur. - To redissolve, you can gently warm the solution to 37°C and vortex or sonicate for a few minutes.[6] Ensure the precipitate is fully dissolved before use. - The final concentration of DMSO in the assay should be minimal (typically <0.1%) to avoid solvent effects.
Summary of this compound Storage and Stability
Form Solvent Storage Temperature Reported Stability Key Recommendations
Solid N/A-20°CUp to 4 years[4]Store under desiccating conditions, tightly sealed.[3]
Stock Solution DMSO / Ethanol-20°CUp to 1 month[5]Protect from light, store under inert gas (Nitrogen).[5]
Stock Solution DMSO / Ethanol-80°CUp to 6 months[5]Protect from light, store under inert gas (Nitrogen).[5]

Potential Degradation Pathways and Prevention

While specific degradation products of this compound are not extensively documented in the literature, based on the structure (a substituted pyridinone) and general chemical principles, several degradation pathways are plausible.

G cluster_atpenin This compound cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways A This compound (Active Inhibitor) PD Photodegradation (e.g., hydroxylation) A->PD Photolysis OD Oxidation A->OD Oxidative Stress HD Hydrolysis (e.g., ring opening) A->HD Hydrolytic Stress Light Light (UV) Light->PD Oxygen Oxygen Oxygen->OD pH Extreme pH (Acid/Base) pH->HD

Caption: Potential degradation pathways for this compound.

  • Photodegradation : Pyridinone structures can be sensitive to light, especially UV radiation.[2] This can lead to photochemical reactions, potentially altering the molecule's structure and reducing its activity.

    • Prevention : Always store solid this compound and its solutions protected from light. Use amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experimental setup.

  • Oxidation : The recommendation to store under an inert gas suggests a susceptibility to oxidation. The complex structure may have sites that are sensitive to reactive oxygen species.

    • Prevention : When preparing stock solutions, use fresh, anhydrous solvents. Purging the vial's headspace with nitrogen or argon before sealing can displace oxygen and enhance long-term stability.

  • Hydrolysis : Under strongly acidic or alkaline conditions, the pyridinone ring or other functional groups could be susceptible to hydrolysis. While this compound's stability across a pH range has not been specifically reported, related pyridin-4-olate (B372684) compounds are known to be unstable at extreme pH values.

    • Prevention : Avoid preparing or storing this compound in highly acidic or basic aqueous solutions. If your experiment requires such conditions, the compound should be added immediately before measurement to minimize exposure time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stable stock solution.

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM). Use of a solvent that has been purged with an inert gas is recommended.[4]

  • Vortex or sonicate briefly until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution if needed.[6]

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly-sealed vials.

  • (Optional but recommended) Flush the headspace of each aliquot with nitrogen or argon gas before sealing.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: Workflow for Assessing this compound Stability in Experimental Media

If you suspect degradation in your specific experimental setup, this workflow can help you assess the stability of this compound over time.

G A Prepare fresh working solution of this compound in your experimental medium B Incubate under exact experimental conditions (e.g., 37°C, 5% CO2) A->B C Take aliquots at different time points (e.g., 0, 2, 6, 12, 24 hours) B->C D Immediately freeze aliquots at -80°C to halt degradation C->D E Analyze aliquots using a validated stability-indicating method (e.g., HPLC-UV, LC-MS) D->E F Quantify remaining this compound and identify potential degradation peaks E->F

Caption: Workflow to test this compound stability.

  • Preparation : Prepare a working solution of this compound in your specific cell culture medium or experimental buffer at the final desired concentration.

  • Incubation : Place the solution under the exact conditions of your experiment (e.g., in a 37°C incubator).

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution.

  • Analysis : Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS. A decrease in the peak area corresponding to this compound and the appearance of new peaks over time would indicate degradation.

  • Activity Assay : Concurrently, you can test the biological activity of the aliquots from each time point (e.g., in a Complex II inhibition assay) to correlate chemical stability with functional activity.

References

Technical Support Center: Overcoming Resistance to Atpenin A5 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Atpenin A5, a potent and specific inhibitor of mitochondrial complex II (succinate dehydrogenase).

FAQs and Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with this compound, particularly when resistance is observed or suspected.

Q1: My cancer cell line shows decreasing sensitivity to this compound over time. How can I confirm the development of resistance?

A1: The development of resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). A multi-fold increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line is a clear indicator of acquired resistance.

Data Presentation: IC50 Value Comparison

Cell LineTreatmentIC50 of this compound (nM)Fold Increase in Resistance
Parental Cell LineVehicle (e.g., DMSO)e.g., 10 nM1x
This compound-TreatedChronic this compounde.g., 150 nM15x

This table should be populated with your experimental data.

Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Q2: What are the potential molecular mechanisms behind this compound resistance?

A2: While specific mechanisms for this compound resistance are still under investigation, resistance to mitochondrial inhibitors in cancer cells generally involves several key areas:

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to bypass the inhibition of mitochondrial complex II. This can include an increased reliance on glycolysis for ATP production or the utilization of alternative substrates for the electron transport chain.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent the induction of apoptosis by this compound.

  • Alterations in Signaling Pathways: Pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, are often hyperactivated in resistant cancer cells, promoting cell survival and proliferation despite mitochondrial inhibition.[1][2]

  • Increased Antioxidant Capacity: this compound can induce the production of reactive oxygen species (ROS).[3][4] Resistant cells may upregulate antioxidant systems to neutralize this ROS-induced stress.

  • Drug Efflux: Although less common for this class of inhibitors, overexpression of drug efflux pumps could potentially reduce the intracellular concentration of this compound.

Q3: My this compound-resistant cells show normal or even enhanced proliferation. How is this possible?

A3: This is a common observation in drug-resistant cancer cells and is often linked to metabolic reprogramming. While this compound inhibits mitochondrial respiration, resistant cells can compensate by upregulating glycolysis to generate the necessary ATP for proliferation. This metabolic shift is a hallmark of many aggressive and drug-resistant cancers.

Experimental Workflow: Assessing Metabolic Reprogramming

This workflow outlines the steps to investigate if metabolic reprogramming is contributing to this compound resistance.

cluster_0 Initial Observation cluster_1 Metabolic Assays cluster_2 Data Analysis & Interpretation Obs Decreased this compound Sensitivity Glycolysis Measure Glycolysis Rate (e.g., Seahorse Analyzer, Lactate Production) Obs->Glycolysis Hypothesize Metabolic Shift OCR Measure Oxygen Consumption Rate (OCR) (Seahorse Analyzer) Obs->OCR Hypothesize Metabolic Shift Compare Compare Glycolysis and OCR between Parental and Resistant Cells Glycolysis->Compare OCR->Compare Conclusion Conclusion: Increased Glycolysis and/or Altered OCR indicates Metabolic Reprogramming Compare->Conclusion

Workflow for investigating metabolic reprogramming in this compound resistance.

Q4: How can I overcome this compound resistance in my experiments?

A4: A promising strategy to overcome resistance is the use of combination therapies that target the identified resistance mechanisms.

Data Presentation: Synergistic Effects of Combination Therapy

TreatmentParental Cell Viability (%)Resistant Cell Viability (%)
This compound (IC50)50%e.g., 90%
Combination Agent (e.g., Bcl-2 inhibitor)e.g., 85%e.g., 80%
This compound + Combination Agente.g., 20%e.g., 30%

This table should be populated with your experimental data to demonstrate synergy.

Potential Combination Strategies:

  • Glycolysis Inhibitors (e.g., 2-Deoxy-D-glucose): If resistant cells show increased glycolysis, combining this compound with a glycolysis inhibitor can create a synthetic lethal effect by blocking both major ATP production pathways.[5]

  • Bcl-2 Family Inhibitors (e.g., Venetoclax, Navitoclax): If resistant cells upregulate anti-apoptotic proteins, co-treatment with a Bcl-2 inhibitor can restore the apoptotic response.[5][6][7][8]

  • PI3K/Akt/mTOR Pathway Inhibitors: For cells with hyperactivated pro-survival signaling, inhibitors of this pathway can re-sensitize them to this compound.[1][2][9][10]

Signaling Pathway: PI3K/Akt/mTOR and its Role in Survival

This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation can confer resistance to various therapies, including those targeting mitochondria.

cluster_0 Upstream Signals cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects cluster_3 Therapeutic Intervention GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation PI3Ki PI3K Inhibitor PI3Ki->PI3K Akti Akt Inhibitor Akti->Akt mTORi mTOR Inhibitor mTORi->mTOR

The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Key Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating doses of the drug.

  • Determine Initial IC50: First, determine the IC50 of this compound in your parental cancer cell line.

  • Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells are actively dividing, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Stepwise Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), confirm the resistance by re-evaluating the IC50.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of resistance development.

Logical Relationship: Development of Drug Resistance

Parental Parental Cell Line (Sensitive to this compound) Exposure Chronic Exposure to Increasing Concentrations of this compound Parental->Exposure Selection Selection of Resistant Clones Exposure->Selection Resistant Resistant Cell Line (Tolerates High this compound Concentrations) Selection->Resistant

The process of generating a drug-resistant cell line through selective pressure.

Protocol 2: Mitochondrial Complex II Activity Assay

This assay measures the activity of succinate (B1194679) dehydrogenase (Complex II) in isolated mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from both parental and resistant cells using a commercially available kit or a standard differential centrifugation protocol.

  • Assay Buffer Preparation: Prepare an assay buffer containing phosphate (B84403) buffer, EDTA, and BSA.

  • Reaction Mixture: In a 96-well plate, add the isolated mitochondria. To inhibit other complexes, add rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Initiate Reaction: Add succinate as the substrate to initiate the reaction. The activity is measured by the reduction of an artificial electron acceptor, such as DCPIP, which can be monitored spectrophotometrically as a decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the rate of DCPIP reduction to determine Complex II activity. Compare the activity between parental and resistant cells, with and without this compound treatment.

References

Validation & Comparative

Comparing the potency of Atpenin A5 to other complex II inhibitors like TTFA and carboxin.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potency and mechanism of various mitochondrial complex II inhibitors is crucial for advancing research in areas such as cancer, neurodegenerative diseases, and metabolic disorders. This guide provides a detailed comparison of Atpenin A5, thenoyltrifluoroacetone (TTFA), and carboxin (B1668433), focusing on their inhibitory potency, mechanisms of action, and the experimental protocols for their evaluation.

Potency Comparison of Complex II Inhibitors

The inhibitory potency of a compound is a critical parameter for its use as a research tool or a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the IC50 values for this compound, TTFA, and carboxin against mitochondrial complex II.

InhibitorIC50 Value (Bovine Heart Mitochondria)Relative Potency
This compound 3.6 - 10 nM[1]Highest
Carboxin 1.1 µM[2]Intermediate
TTFA 5.8 µM[2]Lowest

As the data indicates, this compound is a significantly more potent inhibitor of complex II than both carboxin and TTFA. Its IC50 value is approximately 300-fold lower than that of carboxin and 1,600-fold lower than that of TTFA[2]. This high potency makes this compound a highly specific and effective tool for studying the physiological roles of complex II.

Mechanism of Action

All three inhibitors, this compound, TTFA, and carboxin, target the ubiquinone (Coenzyme Q) binding site of complex II[3][4]. By binding to this site, they block the transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone, thereby inhibiting the reduction of ubiquinone to ubiquinol[3]. This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS)[5].

dot

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I UQ Ubiquinone (CoQ) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O2 ComplexIV->O2 -> H2O UQ->ComplexIII CytC->ComplexIV AtpeninA5 This compound AtpeninA5->UQ Inhibit TTFA TTFA TTFA->UQ Inhibit Carboxin Carboxin Carboxin->UQ Inhibit Succinate Succinate Succinate->ComplexII Succinate -> Fumarate

Caption: Inhibition of Complex II by this compound, TTFA, and Carboxin.

Experimental Protocols

A reliable and reproducible experimental protocol is essential for accurately assessing the inhibitory activity of these compounds. Below is a detailed methodology for a succinate-ubiquinone oxidoreductase (SQR) activity assay.

Protocol: Succinate-Ubiquinone Oxidoreductase (SQR) Activity Assay

Objective: To measure the enzymatic activity of mitochondrial complex II and determine the IC50 values of inhibitors.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5)

  • Substrate: 10 mM potassium succinate

  • Electron Acceptor: 90 µM Ubiquinone-2 (UQ₂) and 74 µM 2,6-dichlorophenolindophenol (DCIP)

  • Complex IV Inhibitor: 1 mM potassium cyanide (KCN)

  • Test compounds (this compound, TTFA, Carboxin) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.5), 90 µM UQ₂, 74 µM DCIP, and 1 mM KCN.

  • Add a known amount of isolated mitochondria (e.g., 30 µg of protein) to the cuvette.

  • Add the desired concentration of the inhibitor (or vehicle control) to the cuvette and incubate for a specified period.

  • Initiate the reaction by adding 10 mM potassium succinate.

  • Immediately monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The SQR activity is determined using the millimolar extinction coefficient for DCIP (21 mM⁻¹cm⁻¹ at 600 nm)[2].

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

dot

start Start prep_mito Isolate Mitochondria start->prep_mito prep_reagents Prepare Assay Reagents (Buffer, Substrates, Inhibitors) start->prep_reagents assay_setup Set up Spectrophotometer and Assay Plate/Cuvettes prep_mito->assay_setup prep_reagents->assay_setup add_mito Add Mitochondria to Assay Wells/Cuvettes assay_setup->add_mito add_inhibitor Add Inhibitor/ Vehicle Control add_mito->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Succinate) pre_incubate->start_reaction measure Measure Absorbance Change (Kinetic Read) start_reaction->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for Complex II Inhibition Assay.

Downstream Signaling Effects of Complex II Inhibition

Inhibition of complex II has several downstream consequences beyond the immediate disruption of the electron transport chain. One significant effect is the increased production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage[5]. Paradoxically, mild inhibition of complex II has been shown to be cardioprotective, a phenomenon linked to the activation of mitochondrial ATP-sensitive potassium (mKATP) channels[1]. This suggests a complex signaling network that is initiated by the modulation of complex II activity.

References

Validating the Inhibitory Effect of Atpenin A5 on Succinate Dehydrogenase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Atpenin A5, a potent and specific inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with other SDH inhibitors, supporting experimental data, and comprehensive protocols for validating inhibitory effects.

Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane, playing a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate, transferring the resulting electrons to ubiquinone.[1] Due to its central role in cellular metabolism, SDH is a significant target for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.[2][3]

This compound stands out as a highly potent and specific inhibitor of the ubiquinone-binding site (Q-site) of SDH.[1][4] Its high affinity and specificity make it an invaluable tool for investigating the function of mitochondrial Complex II.[1] This guide will delve into the quantitative aspects of this compound's inhibitory action and compare it with other well-characterized SDH inhibitors.

Comparative Inhibitory Potency of SDH Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and other common SDH inhibitors, highlighting the superior potency of this compound.

InhibitorTarget SiteIC50 ValueOrganism/Tissue
This compound Ubiquinone-binding site3.6 - 10 nM [2]Bovine Heart Mitochondria
5.5 nM (SDH activity) [4]Bovine Heart Mitochondria
8.3 nM (SMPs) [3]-
9.3 nM (Mitochondria) [3]-
8.5 nM (Cardiomyocytes) [3]-
3.7 nM [5]Mammalian Mitochondria
MalonateSuccinate-binding siteCompetitive Inhibitor-
Thenoyltrifluoroacetone (TTFA)Ubiquinone-binding site5.8 µM[4]Bovine Heart Mitochondria
CarboxinUbiquinone-binding site1.1 µM[4]Bovine Heart Mitochondria
BoscalidUbiquinone-binding site-Fungicide
3-Nitropropionic acid (3-NPA)Succinate-binding siteIrreversible Inhibitor-
Mechanism of Action: this compound

This compound acts as a non-competitive inhibitor with respect to succinate and exhibits a mixed-type inhibition pattern with respect to the ubiquinone analogue, UQ₂.[1] It binds to a hydrophobic pocket at the Q-site of Complex II, which is formed by the SDHB, SDHC, and SDHD subunits.[1] This binding physically obstructs the access of ubiquinone to its reduction site, thereby preventing the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[1] This blockade effectively uncouples the TCA cycle from the electron transport chain at the level of Complex II.[1]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- transfer AtpeninA5 This compound AtpeninA5->SDH Inhibition at Q-site

Mechanism of this compound Inhibition.

Experimental Protocol: Validating SDH Inhibition

This section provides a detailed methodology for a common spectrophotometric assay to determine the inhibitory effect of a compound, such as this compound, on SDH activity. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.

Objective:

To determine the IC50 value of an inhibitor for succinate dehydrogenase activity in isolated mitochondria.

Materials:
  • Isolated mitochondria (e.g., from bovine heart)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Sodium succinate (10 mM)

  • Potassium cyanide (KCN) (1 mM) to inhibit Complex IV

  • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

  • Ubiquinone analogue (e.g., Coenzyme Q2) (90 µM)

  • Test inhibitor stock solution (e.g., this compound in DMSO)

  • Spectrophotometer capable of reading absorbance at 600 nm

  • 96-well microplate

Procedure:
  • Preparation of Reagents: Prepare all solutions in potassium phosphate buffer. The final concentration of the solvent for the inhibitor (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Setup: In a 96-well plate, add the following components in the specified order:

    • Potassium phosphate buffer

    • KCN solution

    • DCIP solution

    • Ubiquinone analogue solution

    • Varying concentrations of the test inhibitor (e.g., this compound). Include a vehicle control (DMSO) without the inhibitor.

    • Add isolated mitochondria to each well.

  • Initiation of Reaction: Start the reaction by adding sodium succinate to each well.

  • Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of DCIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of SDH activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Substrates - Inhibitor Dilutions Plate Plate Setup: Add reagents, inhibitor, and mitochondria to wells Reagents->Plate Mitochondria Isolate Mitochondria Mitochondria->Plate Initiate Initiate Reaction: Add Succinate Plate->Initiate Measure Measure Absorbance (600 nm) over time Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Normalize Normalize to Control Calculate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Plot->IC50

Experimental Workflow for SDH Inhibition Assay.

References

Atpenin A5: A Potent Cross-Species Inhibitor of Mitochondrial Complex II

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cross-reactivity, inhibitory potency, and experimental evaluation of Atpenin A5, a highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase).

This compound is a potent and highly specific inhibitor of mitochondrial complex II, demonstrating remarkable efficacy across a diverse range of species.[1][2][3] Its ability to selectively target the ubiquinone-binding site of complex II makes it an invaluable tool for studying mitochondrial respiration, as well as a promising lead compound in the development of novel therapeutics for various diseases, including cancer and cardiac ischemia-reperfusion injury.[2][4][5] This guide provides a comparative analysis of this compound's inhibitory action on complex II from different species, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency of this compound

This compound exhibits nanomolar to sub-nanomolar inhibitory activity against complex II from various sources, significantly surpassing the potency of other known complex II inhibitors such as carboxin (B1668433) and thenoyltrifluoroacetone (TTFA).[1] The high degree of conservation in the spatial arrangement of the ubiquinone-binding site and its surrounding area within complex II likely accounts for the broad-spectrum efficacy of this compound.[1]

Species/Source IC50 Value (nM) Notes
Mammalian (general)3.7Potent ubiquinone-binding site inhibitor.[6]
Bovine Heart Mitochondria3.3 - 9.3IC50 values vary slightly across different studies and assay conditions.[2][3][7]
Rat Heart Mitochondria3.3One of the most potent inhibitors described.[7]
Nematode12Highly selective and potent inhibitor.[6]
Human Prostate Cancer Cells (DU-145)-This compound and its analogues demonstrate antineoplastic activity.[5][7]
Escherichia coli~5,000Significantly higher concentration required for inhibition compared to mitochondrial complex II.[1]

Table 1: Inhibitory Potency (IC50) of this compound against Complex II from Various Species. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for mitochondrial complex II from different organisms, highlighting its potent and broad-spectrum activity.

Experimental Protocols

Accurate assessment of this compound's inhibitory effect on complex II relies on robust experimental protocols. The following are detailed methodologies for commonly used assays.

Succinate-Coenzyme Q Reductase (SQR) Activity Assay

This assay measures the overall activity of complex II by monitoring the reduction of a ubiquinone analog.

Principle: The enzymatic activity of complex II is determined by measuring the decrease in absorbance of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm. Electrons from succinate (B1194679) are transferred to a ubiquinone analog and then to DCPIP, causing its reduction and a corresponding color change.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.5), 90 μM ubiquinone-2 (UQ2), 74 μM DCIP, 1 mM potassium cyanide (to inhibit complex IV), and the mitochondrial sample (e.g., 30 μg of bovine heart mitochondria protein).[1]

  • Initiation: Start the reaction by adding 10 mM potassium succinate.

  • Measurement: Monitor the decrease in absorbance at 600 nm at 25°C.

  • Inhibition Assay: To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

Succinate Dehydrogenase (SDH) Activity Assay

This assay specifically measures the dehydrogenase activity of the catalytic portion of complex II.

Principle: This assay measures the transfer of electrons from the iron-sulfur clusters in the Ip subunit to water-soluble dyes.

Protocol:

  • Reaction Conditions: The assay is performed using similar conditions to the SQR assay but without the ubiquinone analog.

  • Measurement: The reduction of an artificial electron acceptor is monitored spectrophotometrically.

  • Note: Atpenins have been shown to inhibit SDH activity, though complete inhibition may not be achieved even at high concentrations, suggesting a partial blockage of a non-physiological electron transfer pathway.[1]

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the role of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Complex II Activity Assay cluster_analysis Data Analysis Mitochondria Mitochondria Isolation (from different species) Assay SQR or SDH Activity Assay Mitochondria->Assay Lysate Cell/Tissue Lysate Preparation Lysate->Assay Incubation Incubation with varying concentrations of this compound Assay->Incubation Measurement Spectrophotometric Measurement (e.g., Absorbance at 600 nm) Incubation->Measurement IC50 IC50 Value Determination Measurement->IC50 Comparison Cross-Species Comparison IC50->Comparison

Figure 1. Workflow for Assessing this compound Cross-Reactivity.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV H2O H₂O ComplexIV->H2O UQ->ComplexIII e- CytC->ComplexIV e- AtpeninA5 This compound AtpeninA5->ComplexII Inhibits Succinate Succinate Succinate->ComplexII e- O2 O₂ O2->ComplexIV

Figure 2. this compound Inhibition of Mitochondrial Complex II.

Conclusion

This compound stands out as a remarkably potent and specific inhibitor of mitochondrial complex II with broad cross-species reactivity. Its efficacy against complex II from diverse organisms, ranging from nematodes to mammals, underscores the conserved nature of its binding site. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research into the multifaceted roles of complex II in health and disease, and to aid in the development of novel therapeutic strategies targeting this crucial enzyme.

References

Atpenin A5: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Atpenin A5 is a highly potent and specific inhibitor of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH). Its high affinity and selectivity make it an invaluable tool for researchers studying mitochondrial function and a molecule of interest for therapeutic development. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols for the scientific community.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinone (Q) binding site of complex II. This action physically obstructs the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[1] This inhibition of electron flow effectively uncouples the tricarboxylic acid (TCA) cycle from the electron transport chain at complex II.

A primary consequence of complex II inhibition is the accumulation of succinate.[1] Elevated succinate levels can enter the cytosol and act as a signaling molecule, notably by inhibiting prolyl hydroxylases (PHDs).[2] This leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[2]

cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_signaling Downstream Signaling Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH/Complex II Succinate_acc Succinate Accumulation FADH2 FADH2 UQ Ubiquinone (Q) FADH2->UQ e- ComplexIII Complex III UQ->ComplexIII e- AtpeninA5 This compound AtpeninA5->Fumarate Inhibition AtpeninA5->UQ Blocks Q-site PHD Prolyl Hydroxylases Succinate_acc->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Degradation Gene_expression Gene Expression (e.g., Hypoxia Response) HIF1a->Gene_expression

Mechanism of this compound and its downstream signaling cascade.

In Vitro Efficacy

In vitro, this compound demonstrates exceptional potency and selectivity for mitochondrial complex II across various species. Its inhibitory concentration is often in the low nanomolar range, making it significantly more potent than other commonly used complex II inhibitors.

Preparation Inhibitor IC50 Value Reference
Mammalian MitochondriaThis compound3.7 nM
Nematode MitochondriaThis compound12 nM
Bovine Heart MitochondriaThis compound5.5 nM[3]
Bovine Heart MitochondriaCarboxin1,100 nM (1.1 µM)[3]
Bovine Heart MitochondriaTTFA5,800 nM (5.8 µM)[3]
Rat Heart MitochondriaThis compound3.3 nM[4]
Submitochondrial ParticlesThis compound8.3 nM[5]
CardiomyocytesThis compound8.5 nM[5]

Studies have also highlighted the anti-proliferative activity of this compound and its analogues in various human cancer cell lines, including prostate cancer, where it shows efficacy under both normal and hypoxic conditions.[4][6]

Experimental Protocol: In Vitro Complex II (SDH) Activity Assay

This protocol outlines a common spectrophotometric method to determine the IC50 of this compound on succinate dehydrogenase activity in isolated mitochondria.[1]

Objective: To quantify the inhibitory effect of this compound on SDH activity.

Materials:

  • Isolated mitochondria (e.g., from bovine heart)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Potassium succinate (10 mM)

  • Potassium cyanide (1 mM) (to inhibit complex IV)

  • 2,6-dichlorophenolindophenol (DCIP) (74 µM)

  • Ubiquinone analogue (e.g., UQ₂) (90 µM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analogue.

  • Aliquot the reaction mixture into cuvettes.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvettes.

  • Incubate the cuvettes for 5 minutes at 25°C.

  • Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 30 µg of protein).

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • Calculate the initial rate of the reaction for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep_mix Prepare Reaction Mixture start->prep_mix add_a5 Add this compound (Varying Conc.) prep_mix->add_a5 incubate Incubate (5 min, 25°C) add_a5->incubate add_mito Add Isolated Mitochondria incubate->add_mito measure Measure Absorbance (600 nm) add_mito->measure calculate Calculate Reaction Rates measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot end End plot->end

Experimental workflow for in vitro SDH activity assay.

In Vivo Efficacy

In vivo and ex vivo studies have primarily focused on the cardioprotective effects of this compound. It has been shown to protect against ischemia-reperfusion (I/R) injury in isolated cardiomyocytes and perfused hearts.[7][8] Interestingly, this protection appears to be mediated not only by complex II inhibition but also by the activation of mitochondrial ATP-sensitive potassium (mKATP) channels.[7][8] this compound is considered one of the most potent mKATP channel activators discovered.[7][8]

Model System This compound Concentration Observed Effect Reference
Isolated Cardiomyocytes1 nMProtection against simulated I/R injury[5][7][8]
Isolated Perfused Rat Hearts50 nMIncreased post-I/R contractile function, decreased infarct size[8]
Post-Myocardial Infarction MiceNot specifiedReduced scar size, promoted cardiomyocyte mitosis[5]

It is crucial to note that the optimal concentration for mKATP channel activation and cardioprotection (1 nM) had no effect on the overall enzymatic activity of complex II, suggesting a distinct interaction mechanism is at play for this protective effect.[7][8] While these findings are promising, the systemic administration of a potent metabolic inhibitor like this compound in vivo presents challenges, and concerns about effects on other organ systems remain.[8] For instance, some analogues of this compound have shown limited in vivo anticancer effects due to poor pharmacokinetic properties.[4]

Experimental Protocol: Ex Vivo Cardioprotection Assessment (Langendorff Model)

This protocol provides a general workflow for assessing the cardioprotective effects of this compound in an isolated perfused heart model.

Objective: To determine if this compound protects the heart from ischemia-reperfusion injury.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Anesthetic and anticoagulant (e.g., heparin)

  • Surgical tools for heart isolation

  • Triphenyltetrazolium chloride (TTC) for infarct size staining

Procedure:

  • Anesthetize the animal (e.g., rat) and administer heparin.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer to maintain heart viability.

  • Allow the heart to stabilize and record baseline functional parameters (e.g., heart rate, contractile force).

  • Administer this compound (e.g., 50 nM) or a vehicle control into the perfusate for a set period.

  • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

  • Initiate reperfusion by restoring the flow for a longer period (e.g., 120 minutes).

  • Continuously monitor cardiac function throughout the experiment.

  • At the end of reperfusion, slice the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.

  • Quantify the infarct size as a percentage of the total ventricular area.

start Start isolate_heart Isolate & Perfuse Heart (Langendorff) start->isolate_heart stabilize Stabilization (Record Baseline) isolate_heart->stabilize treat Administer this compound or Vehicle stabilize->treat measure_function Monitor Cardiac Function stabilize->measure_function ischemia Induce Global Ischemia treat->ischemia treat->measure_function reperfuse Reperfusion ischemia->reperfuse ischemia->measure_function reperfuse->measure_function stain Stain with TTC reperfuse->stain quantify Quantify Infarct Size stain->quantify end End quantify->end

Workflow for ex vivo assessment of cardioprotection.

Summary Comparison

Parameter In Vitro Efficacy In Vivo / Ex Vivo Efficacy
Primary Target Mitochondrial Complex II (SDH)Mitochondrial Complex II, mKATP channels
Potency Highly potent inhibitor (IC50 in low nM range)Effective at low nM concentrations for cardioprotection
Model Systems Isolated mitochondria, submitochondrial particles, various cell lines (including cancer cells)Isolated cardiomyocytes, perfused hearts, whole animal models (mice)
Key Effects Inhibition of electron transport, anti-proliferative activity in cancer cellsCardioprotection against ischemia-reperfusion injury, reduction of infarct size
Mechanism Direct competitive inhibition at the ubiquinone-binding siteComplex II inhibition and activation of mKATP channels

References

Comparative Guide to Complex II Inhibitors: Atpenin A5 vs. 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used mitochondrial Complex II inhibitors: Atpenin A5 and 3-nitropropionic acid (3-NPA). We will delve into their mechanisms of action, potency, cellular effects, and provide supporting experimental data and protocols to aid in the selection of the appropriate inhibitor for your research needs.

Mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH), is a crucial enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), catalyzing the oxidation of succinate to fumarate (B1241708) and transferring the resulting electrons to ubiquinone.[1][2] Given its central role in cellular metabolism, the inhibition of Complex II has significant physiological consequences and is a key area of investigation for various therapeutic applications, including oncology and cardiology.[1][3]

Mechanism of Action: A Tale of Two Binding Sites

The primary difference between this compound and 3-NPA lies in their distinct mechanisms of inhibition.

This compound is a potent and highly specific inhibitor that targets the ubiquinone (Coenzyme Q) binding site (Q-site) of Complex II.[1] It acts as a non-competitive inhibitor with respect to succinate and exhibits a mixed-type inhibition pattern with respect to ubiquinone analogues.[1] By binding to a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits, this compound physically blocks the access of ubiquinone to its reduction site.[1] This action effectively halts the electron flow from the iron-sulfur clusters to the Q-pool, uncoupling the TCA cycle from the ETC at Complex II.[1] Its high specificity makes it an invaluable tool for precise studies of Complex II function.[4]

3-Nitropropionic Acid (3-NPA) , in contrast, is a mechanism-based, irreversible inhibitor, often referred to as a "suicide inhibitor".[5][6][7][8] Structurally similar to the natural substrate succinate, 3-NPA enters the enzyme's active site.[7] The enzyme then oxidizes 3-NPA, which leads to the formation of a reactive intermediate that covalently binds to a critical arginine residue (Arg-297) within the active site of the flavoprotein subunit (SDHA).[5][7] This irreversible covalent modification permanently inactivates the enzyme.[6][9]

cluster_ETC Mitochondrial Inner Membrane cluster_CII Complex II (SDH) cluster_inhibitors Inhibitors Succinate Succinate CII SDHA (FAD) SDHB (Fe-S) Q-Site (SDHC/D) Succinate->CII:sdha Oxidation Fumarate Fumarate CII:sdha->Fumarate CII:sdha->CII:sdhb CII:sdhb->CII:qsite UQ Ubiquinone (Q) CII:qsite->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction CIII Complex III UQH2->CIII AtpeninA5 This compound AtpeninA5->CII:qsite Binds & Blocks (Reversible) NPA 3-NPA NPA->CII:sdha Covalently Binds (Irreversible)

Caption: Mechanisms of this compound and 3-NPA Inhibition on Complex II.

Data Presentation: Potency and Specificity

The potency and specificity of these inhibitors vary significantly, making them suitable for different experimental applications.

ParameterThis compound3-Nitropropionic Acid (3-NPA)
Target Site Ubiquinone (Q) binding siteSuccinate binding site (catalytic site)
Inhibition Type Non-competitive (vs. Succinate), Mixed (vs. UQ)[1]Irreversible, Suicide Inhibition[5][6][7]
Potency (IC50) Highly Potent: - 3.6 - 10 nM (mammalian mitochondria)[3][10]- 12 nM (nematode mitochondria)Potent: - Specific IC50 values are less commonly reported due to its irreversible nature. Doses as low as 10⁻⁸ M show inhibitory effects in cell culture.[6][9]
Specificity Highly Specific: - Little to no effect on Complex I and III at inhibitory concentrations.[4]Specific for SDH: - Primarily targets Complex II. Systemic effects are due to downstream consequences of SDH inhibition.[7][11]
Key Feature Most potent and specific reversible Complex II inhibitor known.[4][12]Covalently binds to and permanently inactivates the enzyme.[6]

Cellular and Physiological Effects

The distinct mechanisms of this compound and 3-NPA lead to different downstream cellular and physiological consequences.

This compound:

  • Cardioprotection: this compound has been shown to be cardioprotective against ischemia-reperfusion injury.[3][12] Interestingly, this protective effect can occur at concentrations (e.g., 1 nM) that are below the threshold for significant Complex II inhibition, suggesting a mechanism involving the activation of mitochondrial KATP channels.[10][12]

  • Anti-neoplastic Activity: It demonstrates anti-proliferative activity in several cancer cell lines, making Complex II an emerging target in oncology.[3][13]

  • Reactive Oxygen Species (ROS): Inhibition of Complex II by this compound can lead to the production of ROS.[3][14]

3-Nitropropionic Acid (3-NPA):

  • Neurotoxicity: 3-NPA is a well-characterized neurotoxin.[11] Its administration in animal models induces selective striatal degeneration and Huntington's disease-like symptoms, making it a widely used tool for studying this neurodegenerative disorder.[7][15][16][17]

  • Cell Death: It can induce both apoptosis and necrosis in neurons.[18][19] The toxic mechanism involves ATP depletion, mitochondrial fragmentation, secondary excitotoxicity, and oxidative stress.[15][17][20]

  • Cardiotoxicity: In addition to neurotoxicity, 3-NPA poisoning can cause significant cardiac toxicity, characterized by mitochondrial swelling and cardiomyocyte necrosis.[21]

Experimental Protocols

Protocol 1: Biochemical Assay for Complex II Activity (SQR Assay)

This protocol describes a spectrophotometric method to determine the Succinate-Coenzyme Q Reductase (SQR) activity of Complex II in isolated mitochondria and to measure the IC50 of an inhibitor. The assay measures the decrease in absorbance of 2,6-dichlorophenolindophenol (DCIP) as it is reduced.[4][22][23]

Objective: To determine the inhibitory potency (IC50) of this compound or 3-NPA on Complex II.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or rat liver)

  • Assay Buffer: Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Substrate: Potassium succinate (10 mM)

  • Electron Acceptors: Ubiquinone analogue (e.g., UQ₂ or decylubiquinone, 90 µM) and DCIP (74 µM)

  • Other Inhibitors: Rotenone (1 µM, to inhibit Complex I), Antimycin A (10 µM, to inhibit Complex III), and Potassium Cyanide (1 mM, to inhibit Complex IV)

  • Test Compounds: this compound and 3-NPA stock solutions in DMSO

  • 96-well plate and a plate reader capable of kinetic reads at 600 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing rotenone, antimycin A, and KCN to prevent electron flow through other complexes.

  • Add 50 µL of the reaction mixture to each well of a 96-well plate.

  • Add 20 µL of the test compound (this compound or 3-NPA at various concentrations) or vehicle (DMSO) to the appropriate wells.

  • Add 30 µL of a solution containing the electron acceptors (UQ₂ and DCIP) to each well.

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of succinate to each well.

  • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates relative to the vehicle control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, following treatment with Complex II inhibitors.[6][24]

Objective: To assess the cytotoxic effects of this compound and 3-NPA on a specific cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, CHO, A549)

  • Complete cell culture medium

  • This compound and 3-NPA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or 3-NPA for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from a blank well (medium and MTT only).

  • Express the absorbance values of treated wells as a percentage of the vehicle control to determine relative cell viability.

  • Plot cell viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (EC50 or GI50).

cluster_prep Preparation cluster_biochem Biochemical Analysis cluster_cellular Cellular Analysis Mito_Iso Isolate Mitochondria (e.g., from tissue) SQR_Assay Complex II SQR Assay (DCIP Reduction) Mito_Iso->SQR_Assay Input for biochemical assay Cell_Culture Culture Cell Line (e.g., SH-SY5Y) Inhibitor_Treat Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treat IC50_Calc Calculate IC50 SQR_Assay->IC50_Calc MTT_Assay MTT Cell Viability Assay Inhibitor_Treat->MTT_Assay EC50_Calc Calculate EC50 MTT_Assay->EC50_Calc

Caption: Experimental workflow for evaluating Complex II inhibitors.

Conclusion: Selecting the Right Tool for the Job

This compound and 3-nitropropionic acid are both potent inhibitors of Mitochondrial Complex II, but their distinct properties make them suitable for different research applications.

  • This compound is the inhibitor of choice for studies requiring high potency and specificity with reversible action. Its ability to precisely target the Q-site without significantly affecting other respiratory complexes makes it an ideal tool for dissecting the specific roles of Complex II in cellular bioenergetics, ROS signaling, and for screening potential therapeutic agents that target this site.[4][12]

  • 3-Nitropropionic Acid (3-NPA) serves as an invaluable tool for inducing a pathological state that mimics certain human diseases, most notably Huntington's disease.[15][16][17] Its irreversible, covalent inhibition of the enzyme's active site provides a robust method for studying the downstream consequences of chronic and severe energy deprivation, excitotoxicity, and neuronal cell death.

The selection between this compound and 3-NPA should be guided by the specific experimental question: this compound for precise, reversible inhibition and mechanistic studies, and 3-NPA for modeling disease states characterized by irreversible mitochondrial damage.

References

Head-to-head comparison of Atpenin A5 and its analogs in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Atpenin A5 and its analogs as potent inhibitors of mitochondrial complex II.

This compound, a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), has garnered significant interest in cellular metabolism and drug discovery. This guide provides a detailed head-to-head comparison of this compound and its analogs, presenting key functional data, experimental protocols, and visual representations of the underlying biological pathways and assay workflows.

Comparative Efficacy: Inhibition of Mitochondrial Complex II

This compound and its analogs are renowned for their potent inhibition of mitochondrial complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Functional assays consistently demonstrate that this compound is a significantly more potent inhibitor of complex II than other known inhibitors like carboxin (B1668433) and TTFA. For instance, the IC50 value of this compound is reported to be 300-fold lower than that of carboxin and 1,600-fold lower than that of TTFA.[2] The following tables summarize the IC50 values for this compound and several of its key analogs from various studies.

CompoundSource of MitochondriaAssay TypeIC50 (nM)Reference
This compound Bovine HeartSQR Activity3.6 - 10[1]
Bovine HeartSDH Activity5.5[2]
Submitochondrial Particles-8.3[3][4]
Isolated Mitochondria-9.3[3][4]
Cardiomyocytes-8.5[3][4]
Mammalian-3.7[5]
Nematode-12[5]
Atpenin A4 Bovine HeartSDH Activity9.2[2]
Harzianopyridone Bovine HeartSDH Activity80[2]
Analog 16c -CII Inhibition64[1][6]
Synthetic Analog 2e Mammalian & FungalCII InhibitionMore potent than this compound[7]

Table 1: Comparative IC50 Values of this compound and Analogs against Mitochondrial Complex II. SQR refers to succinate-ubiquinone reductase activity, and SDH refers to succinate (B1194679) dehydrogenase activity.

The data clearly indicates that subtle structural modifications among the atpenin analogs can significantly impact their inhibitory potency. For example, this compound is consistently more potent than Atpenin A4 and harzianopyridone.[2] Furthermore, synthetic analogs have been developed that exhibit even greater potency than the naturally occurring this compound.[7] One such analog, 16c, while less potent than this compound, retains high selectivity for complex II over complex I (>156-fold).[1][6]

Signaling Pathways and Mechanism of Action

This compound and its analogs exert their effects by binding to the ubiquinone (Q) binding site of complex II, which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[8] This binding physically obstructs the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[8] This inhibition of electron flow effectively uncouples the TCA cycle from the ETC at complex II.[8]

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) ComplexII Complex II (SQR) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII e- AtpeninA5 This compound & Analogs AtpeninA5->ComplexII Inhibition G AtpeninA5 This compound (low nM) ComplexII Mitochondrial Complex II AtpeninA5->ComplexII Interacts with mKATP mKATP Channel ComplexII->mKATP Activates Cardioprotection Cardioprotection mKATP->Cardioprotection G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mix Prepare Reaction Mix (Buffer, Succinate, KCN, UQ2, DCIP) AddInhibitor Add Inhibitor/ Vehicle Mix->AddInhibitor Incubate Incubate AddInhibitor->Incubate AddMito Add Mitochondria (Initiate Reaction) Incubate->AddMito Measure Monitor Absorbance (600 nm) AddMito->Measure Calculate Calculate Rate Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

References

Validating Atpenin A5 On-Target Effects: A Comparative Guide to Genetic Knockdown of Complex II Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of mitochondrial complex II using Atpenin A5 against genetic knockdown of its core subunits (SDHA, SDHB, SDHC, and SDHD). This information is crucial for validating the on-target effects of this compound and understanding the specific roles of each subunit in mitochondrial function.

This compound vs. Genetic Knockdown: A Head-to-Head Comparison

This compound is a potent and highly specific inhibitor of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH), with IC50 values in the low nanomolar range.[1][2] It binds to the ubiquinone (Q) binding site of complex II, preventing the transfer of electrons from succinate to ubiquinone.[3] Genetic knockdown, typically using siRNA, offers a complementary approach to validate the on-target effects of this compound by reducing the expression of specific complex II subunits.

The following table summarizes the expected comparative effects of this compound treatment versus genetic knockdown of individual complex II subunits on key cellular and mitochondrial parameters.

ParameterThis compound TreatmentGenetic Knockdown of SDHA/SDHBGenetic Knockdown of SDHC/SDHDRationale & Key Considerations
Complex II Activity Potent InhibitionSignificant ReductionSignificant ReductionThis compound directly blocks the enzyme's catalytic activity. Knockdown of any subunit is expected to destabilize the complex and reduce its overall activity.
Mitochondrial Respiration (OCR) Decreased Succinate-driven RespirationDecreased Succinate-driven RespirationDecreased Succinate-driven RespirationBoth approaches directly impair the function of the electron transport chain at complex II, leading to a reduction in oxygen consumption when succinate is the primary substrate.
Glycolytic Rate (ECAR) Potential Compensatory IncreasePotential Compensatory IncreasePotential Compensatory IncreaseCells may upregulate glycolysis to compensate for the loss of mitochondrial ATP production. This is a common response to mitochondrial dysfunction.[4]
Cell Viability Decreased (Dose-dependent)DecreasedDecreasedInhibition of complex II disrupts cellular energy metabolism, which can lead to decreased cell proliferation and, at higher concentrations or longer durations, cell death.[5]
Reactive Oxygen Species (ROS) Production Context-Dependent (May Increase or Decrease)Context-Dependent (May Increase or Decrease)Context-Dependent (May Increase or Decrease)Inhibition or disruption of complex II can lead to the generation of ROS at the flavin site (site IIF).[6] However, in some contexts, reduced electron flow can decrease overall ROS production.[4] The net effect can depend on the specific cell type and metabolic state.
Specificity Highly specific for Complex II Q-siteSpecific to the targeted subunit mRNASpecific to the targeted subunit mRNAThis compound has shown high specificity for complex II over other respiratory complexes.[1] siRNA knockdown is highly specific to the target gene, but off-target effects should always be considered and controlled for.
Off-Target Effects Minimal known, but potential for mKATP channel activation at very low concentrations.[7][8]Potential for off-target gene silencing.Potential for off-target gene silencing.It's crucial to use multiple siRNA sequences and non-targeting controls to validate knockdown specificity.

Visualizing the Experimental Workflow and Signaling Pathway

To effectively validate the on-target effects of this compound, a systematic experimental approach is required. This involves comparing the outcomes of pharmacological inhibition with genetic knockdown.

G cluster_0 Experimental Arms cluster_1 Validation & Analysis cluster_2 Outcome Comparison A Control Cells F Mitochondrial Respiration (Seahorse XF Assay) A->F G Cell Viability Assay (e.g., MTT, Real-Time Glo) A->G H ROS Production (e.g., DCFDA Assay) A->H B This compound Treatment B->F B->G B->H I Phenotypic Correlation B->I C siRNA Knockdown (SDHA, SDHB, SDHC, SDHD) E Western Blot (Validate Knockdown) C->E D Scrambled siRNA Control D->E E->F E->G E->H E->I F->I G->I H->I G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Electron Transport Chain succinate Succinate complexII Complex II SDHA SDHB SDHC/SDHD succinate->complexII:f1 Oxidation fumarate Fumarate complexII:f1->fumarate ubiquinone Ubiquinone (Q) complexII:f2->ubiquinone e- ubiquinol Ubiquinol (QH2) ubiquinone->ubiquinol Reduction complexIII Complex III ubiquinol->complexIII atpenin This compound atpenin->complexII:f3 Inhibition

References

Safety Operating Guide

Proper Disposal of Atpenin A5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Atpenin A5, a potent inhibitor of the mitochondrial complex II. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. This compound Safety and Hazard Profile

This compound is a hazardous substance and must be handled with care. The Safety Data Sheet (SDS) classifies it as acutely toxic if swallowed, toxic in contact with skin, and fatal if inhaled[1]. It is crucial to review the complete SDS before handling this compound[2].

Property Data Reference
GHS Hazard Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 2)[1]
Signal Word Danger[1]
Hazard Statements H301+H311: Toxic if swallowed or in contact with skin. H330: Fatal if inhaled.[1]
Physical Form Solid, Crystalline Solid[2]
Molecular Formula C₁₅H₂₁Cl₂NO₅[3]
Molecular Weight 366.2 g/mol [4]
Acute Toxicity (LD50) Intraperitoneal LD50: 10 mg/kg (mouse)[1]
Solubility Soluble in ethanol (B145695), DMSO, and methanol[2][4]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[1]

II. Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal procedures.

  • Hand Protection: Wear protective gloves (e.g., nitrile)[1].

  • Body Protection: A lab coat or impervious clothing is required[1][5].

  • Eye/Face Protection: Use tightly fitting safety goggles[5].

  • Respiratory Protection: If working with the solid form where dust may be generated, or in case of inadequate ventilation, wear a full-face respirator. Ensure good ventilation and exhaustion at the workplace[1][5].

III. Step-by-Step Disposal Procedure

This compound and its containers must be disposed of as hazardous waste. It must not be disposed of with household garbage or allowed to enter sewage systems[1].

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes, gloves), and empty containers.

    • Solutions of this compound in solvents like DMSO or ethanol should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Solid this compound waste should be collected in a separate, sealed container.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the relevant hazard symbols (e.g., skull and crossbones)[1].

    • Indicate the solvent if it is a solution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated[1].

  • Final Disposal:

    • Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.

    • Disposal must be carried out in accordance with all local, regional, and national regulations[1]. Do not attempt to dispose of this chemical through standard laboratory drains or trash.

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G start Start: this compound Waste Generated ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always identify 1. Identify Waste Type (Solid, Solution, Contaminated PPE) collect 3. Collect in Separate, Sealed Hazardous Waste Containers identify->collect ppe->identify label 4. Label Container Clearly ('Hazardous Waste', 'this compound', Hazard Symbols) collect->label household Do NOT dispose with household garbage collect->household sewage Do NOT allow to reach sewage system collect->sewage store 5. Store in Designated, Secure, Ventilated Area label->store contact_ehs 6. Contact Institutional EHS or Licensed Disposal Service store->contact_ehs end End: Professional Disposal Complete contact_ehs->end

Figure 1. Workflow for the safe disposal of this compound waste.

IV. Mechanism of Action for Context

Understanding the biological impact of a compound reinforces the need for careful handling and disposal. This compound is a highly potent and specific inhibitor of mitochondrial complex II (Succinate Dehydrogenase) in the electron transport chain[4][6][7][8]. This inhibition disrupts cellular respiration and ATP production.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Process ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- AtpeninA5 This compound inhibition AtpeninA5->inhibition inhibition->ComplexII Inhibits Succinate Succinate Succinate->ComplexII

Figure 2. Mechanism of action of this compound on the mitochondrial electron transport chain.

References

Personal protective equipment for handling Atpenin A5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Atpenin A5

This compound is a potent and highly specific inhibitor of the mitochondrial complex II (succinate-ubiquinone oxidoreductase) used in life sciences research.[1][2][3] Due to its high toxicity, stringent safety protocols must be followed to ensure the well-being of laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents a significant health risk upon exposure.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[4]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin.[4]
Acute Toxicity, Inhalation (Category 2) Fatal if inhaled.[4]

LD50/LC50 values that are relevant for classification: Intraperitoneal LD50: 10 mg/kg (mouse).[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following equipment must be worn at all times when handling the compound.

  • Respiratory Protection : A NIOSH-approved full-face respirator is mandatory if there is a risk of dust or aerosol formation, or if working outside of a certified chemical fume hood.[5] For handling small quantities in a well-ventilated area or fume hood, a half-mask air-purifying respirator may be sufficient, but a risk assessment should be performed.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side shields.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[6]

  • Hand Protection : Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of immediately after handling.

  • Body Protection : A disposable, long-sleeved, back-closing gown made of a low-permeability fabric is required.[7] Ensure cuffs are tucked into the inner gloves. For situations with a high risk of splashing, impervious coveralls ("bunny suits") offer enhanced protection.[7]

  • Footwear : Closed-toe shoes are required. Disposable shoe covers should be used when handling larger quantities or in the event of a spill.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures diligently to ensure safe handling from preparation to experimental use.

Preparation and Stock Solution
  • Designated Area : All handling of solid this compound and preparation of stock solutions must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to ensure adequate ventilation and containment.[8]

  • Gather Materials : Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the this compound vial, solvent (e.g., DMSO, ethanol, methanol), pipettes, and waste containers.[9]

  • Weighing : If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static tools if necessary.

  • Dissolving : this compound is soluble in organic solvents like DMSO, ethanol, and methanol.[9] Add the solvent slowly to the vial containing the solid this compound. Cap the vial and vortex gently until fully dissolved. For longer-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.[9]

  • Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Experimental Use
  • Dilutions : Perform all dilutions of the stock solution within the chemical fume hood.

  • Transport : When moving the stock or diluted solutions outside of the fume hood, use a secondary container to prevent spills.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[4]

Emergency and Disposal Plan

Spill Response
  • Evacuate : Immediately alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Isolate : Secure the area to prevent entry.

  • Report : Inform your institution's Environmental Health and Safety (EHS) department immediately.

  • Clean-up (if trained) : Only personnel trained in hazardous spill response should perform clean-up. Wear full PPE. Cover the spill with an absorbent material, working from the outside in. Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

First Aid Measures
  • Inhalation : Move the person to fresh air immediately. Call a poison center or doctor without delay.[4] If breathing has stopped, provide artificial respiration.[4]

  • Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4]

  • Eye Contact : Rinse the opened eye for several minutes under running water.[4] Consult a doctor.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[4]

Waste Disposal
  • Segregation : All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and absorbent materials, must be segregated as hazardous chemical waste.

  • Containers : Use clearly labeled, leak-proof containers for all this compound waste.

  • Aqueous Waste : Do not dispose of any this compound solution down the drain.[4] Collect all liquid waste in a designated, sealed hazardous waste container.

  • Disposal : Arrange for waste pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_use Experimental Use cluster_disposal Disposal & Decontamination cluster_ppe Required PPE at All Stages prep_area 1. Work in Designated Area (Fume Hood) gather_materials 2. Gather All Materials prep_area->gather_materials weigh_solid 3. Weigh Solid Compound gather_materials->weigh_solid dissolve 4. Dissolve in Solvent (e.g., DMSO) weigh_solid->dissolve label_stock 5. Label Stock Solution dissolve->label_stock dilute 6. Perform Dilutions in Fume Hood label_stock->dilute transport 7. Use Secondary Containment for Transport dilute->transport experiment 8. Conduct Experiment transport->experiment decontaminate_use 9. Decontaminate Surfaces & Wash Hands experiment->decontaminate_use segregate_waste 10. Segregate All Contaminated Waste (Solid & Liquid) decontaminate_use->segregate_waste package_waste 11. Use Labeled, Leak-Proof Waste Containers segregate_waste->package_waste dispose 12. Arrange Disposal via EHS package_waste->dispose end Procedure Complete dispose->end ppe Full PPE: - Full-Face Respirator - Double Gloves - Goggles & Face Shield - Protective Gown start Start Handling This compound start->prep_area

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.